Diethyl 2-bromo-2-methylmalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10117. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-bromo-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLQAXTUGPUBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183518 | |
| Record name | Diethyl bromomethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29263-94-3 | |
| Record name | 1,3-Diethyl 2-bromo-2-methylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29263-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl bromomethylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029263943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29263-94-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl bromomethylmalonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl bromomethylmalonate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Diethyl 2-bromo-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-bromo-2-methylmalonate is a valuable reagent in organic synthesis, serving as a key building block for the introduction of a quaternary carbon center. Its utility is particularly pronounced in the synthesis of complex organic molecules and in polymer chemistry, where it can function as an initiator for controlled radical polymerization techniques. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and visualizations of relevant chemical processes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃BrO₄ | [1][2] |
| Molecular Weight | 253.09 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.325 g/mL at 25 °C | [4] |
| Boiling Point | 105-106 °C at 5 mmHg | [1] |
| Refractive Index | n²⁰/D 1.449 | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |
| Melting Point | Not available. The related compound, diethyl bromomalonate, has a melting point of -54°C. | [5] |
| Solubility | Soluble in chloroform (B151607) and hexanes. Quantitative data in common organic solvents is not readily available. The related compound, diethyl butylmalonate, is soluble in ethanol (B145695) and diethyl ether. | [5][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~2.0 | Singlet | 3H | -C(Br)(CH₃ ) |
| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ |
Note: Specific chemical shifts may vary slightly depending on the solvent used.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~167 | C =O (Ester carbonyl) |
| ~63 | -O-CH₂ -CH₃ |
| ~55 | -C (Br)(CH₃) |
| ~25 | -C(Br)(CH₃ ) |
| ~14 | -O-CH₂-CH₃ |
Note: These are approximate chemical shifts. For an accurate assignment, it is recommended to consult a spectral database or perform a detailed analysis.[7]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorptions for this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1740 | C=O stretch (Ester) |
| ~1250 | C-O stretch (Ester) |
| ~2980 | C-H stretch (Alkyl) |
Mass Spectrometry (MS)
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of diethyl bromomalonate and is expected to yield the desired product.[9]
Materials:
-
Diethyl methylmalonate
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic. Use in a well-ventilated fume hood.
-
5% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, place diethyl methylmalonate and carbon tetrachloride.
-
From the dropping funnel, add bromine dropwise to the stirred solution. The reaction can be initiated by gentle warming if necessary. Maintain a gentle reflux throughout the addition.
-
After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases (test with moist litmus (B1172312) paper).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and 5% sodium carbonate solution until the aqueous layer is no longer acidic.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Atom Transfer Radical Polymerization (ATRP) of Styrene (B11656) Initiated by this compound
This is a general protocol for ATRP of styrene that can be adapted for use with this compound as the initiator.[10]
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
This compound (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (internal standard for GC analysis, optional)
-
Schlenk flask
-
Rubber septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with an inert gas.
-
In a separate vial, prepare a solution of styrene, PMDETA, and anisole (if used). Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Using a deoxygenated syringe, transfer the monomer/ligand solution to the Schlenk flask containing the CuBr.
-
Stir the mixture at room temperature until the CuBr/PMDETA complex forms (the solution will turn colored).
-
Using a deoxygenated syringe, add the this compound initiator to the reaction mixture.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110 °C for styrene).
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by gas chromatography (for monomer conversion) and size exclusion chromatography (for molecular weight and polydispersity).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
The polymer can be purified by dissolving in a suitable solvent (e.g., tetrahydrofuran) and precipitating into a non-solvent (e.g., methanol).
ATRP Experimental Workflow
Caption: General workflow for Atom Transfer Radical Polymerization.
Reactivity and Applications
This compound is a versatile electrophile. The quaternary carbon bearing the bromine atom is susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of a variety of organic compounds.
Nucleophilic Substitution: The compound readily reacts with a wide range of nucleophiles, such as amines, azides, cyanides, and thiolates, to introduce the diethyl methylmalonate moiety into the target molecule. This reactivity is fundamental to its application in the synthesis of amino acids, heterocyclic compounds, and other complex organic structures.
Initiator for Controlled Radical Polymerization: As demonstrated in the experimental protocol, this compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP).[4] The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates polymerization. This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is crucial for applications in materials science and biomedicine.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and polymer chemistry. A thorough understanding of its chemical and physical properties, as well as appropriate handling procedures, is essential for its safe and effective use in a research and development setting. This technical guide provides a solid foundation of information for scientists and professionals working with this important compound.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 29263-94-3 [sigmaaldrich.com]
- 5. DIETHYL BROMOMALONATE | 685-87-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound(29263-94-3) 13C NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
An In-depth Technical Guide to Diethyl 2-bromo-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-bromo-2-methylmalonate, a halogenated diester with significant applications in polymer chemistry and as a versatile building block in organic synthesis. This document details its molecular structure, physicochemical properties, spectroscopic data, and a representative experimental protocol for its synthesis. Furthermore, its role as an initiator in Atom Transfer Radical Polymerization (ATRP) is discussed, complete with a mechanistic diagram. While direct applications in drug development are not extensively documented, the guide explores the potential of malonic ester derivatives in the synthesis of bioactive molecules.
Molecular Structure and Identification
This compound is a derivative of malonic acid, characterized by a central carbon atom bonded to a bromine atom, a methyl group, and two carboxyethyl groups.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 29263-94-3[1] |
| Molecular Formula | C₈H₁₃BrO₄[1] |
| SMILES | CCOC(=O)C(C)(Br)C(=O)OCC |
| InChI | 1S/C8H13BrO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3 |
| InChIKey | CSLQAXTUGPUBCW-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a liquid at room temperature with properties that make it a useful reagent in various chemical transformations.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 253.09 g/mol [1] |
| Appearance | Liquid |
| Density | 1.325 g/mL at 25 °C |
| Refractive Index | n20/D 1.449 |
| Flash Point | 113 °C (closed cup) |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the molecular structure of this compound.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Spectral data is available for this compound. |
| IR Spectroscopy | Infrared spectral data has been recorded. |
| Mass Spectrometry | Mass spectral data is available for this compound. |
Synthesis of this compound
The synthesis of this compound typically involves the bromination of diethyl methylmalonate. The following is a representative experimental protocol based on established methods for the bromination of malonic esters.[2]
Experimental Protocol: Bromination of Diethyl Methylmalonate
Materials:
-
Diethyl methylmalonate
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a gas trap
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser connected to a gas trap (to neutralize HBr fumes), and a dropping funnel, place diethyl methylmalonate and carbon tetrachloride.
-
Bromination: Cool the flask in an ice bath. Slowly add a stoichiometric amount of bromine dissolved in carbon tetrachloride from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of hydrogen bromide gas ceases (as indicated by the gas trap).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it several times with a 5% sodium carbonate solution to remove any unreacted bromine and hydrogen bromide.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound.
Applications in Polymer Chemistry: Atom Transfer Radical Polymerization (ATRP)
This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.
In ATRP, the carbon-bromine bond of this compound is homolytically cleaved by a transition metal complex (e.g., a copper(I) complex) to generate a radical species that initiates polymerization. This process is reversible, establishing a dynamic equilibrium between active (radical) and dormant (alkyl halide) species, which is key to the controlled nature of the polymerization.
Role in the Synthesis of Bioactive Molecules
The presence of the bromine atom and the quaternary carbon center in this compound provides unique reactivity. It can serve as an electrophile in reactions with various nucleophiles, leading to the introduction of a gem-dicarboxyethyl methyl group into a target molecule. This functionality can be further manipulated, for instance, through hydrolysis and decarboxylation to generate a substituted propionic acid derivative, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
The general utility of malonic esters in the synthesis of barbiturates, although a historical application, underscores the importance of this class of compounds in the development of central nervous system-active agents. Modern synthetic strategies continue to leverage the reactivity of malonic esters for the construction of complex molecular architectures with potential biological activity.
Safety and Handling
This compound is classified as a corrosive material. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable reagent with well-defined properties and important applications, particularly in the field of polymer chemistry as an ATRP initiator. Its synthesis is achievable through standard laboratory procedures. While its direct role in drug development is not as prominent as other building blocks, its structural features suggest potential for its use in the synthesis of novel bioactive compounds. This guide provides a foundational resource for researchers and professionals working with or considering the use of this versatile chemical.
References
Diethyl 2-bromo-2-methylmalonate: A Technical Guide for Researchers
CAS Number: 29263-94-3
An in-depth examination of the chemical properties, synthesis, and applications of Diethyl 2-bromo-2-methylmalonate, a key reagent in polymer chemistry and organic synthesis.
Introduction
This compound is a specialized chemical compound with significant utility in modern synthetic chemistry. Its unique structure, featuring a quaternary alpha-carbon substituted with a bromine atom and two ethoxycarbonyl groups, imparts valuable reactivity, particularly as an initiator in controlled radical polymerization reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its primary uses in research and development, particularly in the field of polymer science and drug discovery.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 29263-94-3 | N/A |
| Molecular Formula | C₈H₁₃BrO₄ | [1][2] |
| Molecular Weight | 253.09 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Density | 1.325 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.449 | |
| Boiling Point | 105-106 °C at 5 mmHg | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Soluble in common organic solvents. | N/A |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 4.28 (q, 4H, -OCH₂CH₃), 2.08 (s, 3H, -CH₃), 1.30 (t, 6H, -OCH₂CH₃) | [5] |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Diethyl methylmalonate
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve diethyl methylmalonate in carbon tetrachloride.
-
From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. The addition rate should be controlled to maintain a gentle reaction. The reaction can be initiated with a light source if necessary.
-
After the addition is complete, heat the reaction mixture to reflux until the red-brown color of bromine disappears, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed.
-
Separate the organic layer using a separatory funnel and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (B99206)
This compound is an effective initiator for the Atom Transfer Radical Polymerization (ATRP) of various monomers, such as methyl methacrylate (MMA). The following is a general protocol for such a polymerization.
Experimental Workflow:
Caption: Workflow for ATRP of MMA using this compound.
Materials:
-
This compound (Initiator)
-
Methyl methacrylate (MMA, monomer), inhibitor removed
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole or another suitable solvent
-
Tetrahydrofuran (THF)
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Vacuum line
-
Oil bath
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
In a separate flask, prepare a solution of the monomer (MMA), the initiator (this compound), the ligand (PMDETA), and the solvent (anisole).
-
Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Using a degassed syringe, transfer the deoxygenated monomer/initiator/ligand/solvent solution to the Schlenk flask containing the CuBr catalyst.
-
Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-90 °C) and stir.
-
Monitor the progress of the polymerization by taking samples periodically via a degassed syringe and analyzing them for monomer conversion (e.g., by ¹H NMR or gas chromatography) and molecular weight distribution (by size-exclusion chromatography).
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the reaction mixture to air.
-
Dilute the viscous polymer solution with a suitable solvent like THF.
-
Remove the copper catalyst by passing the solution through a short column of neutral alumina.
-
Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Applications in Research and Drug Development
The primary application of this compound lies in the field of polymer chemistry as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers and star polymers.
The use of this compound as an initiator allows for the precise control over the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates. The resulting polymers have applications in various fields, including:
-
Materials Science: Development of novel materials with tailored properties for applications in coatings, adhesives, and nanocomposites.
-
Biomedical Applications: Synthesis of biocompatible and biodegradable polymers for drug delivery systems, tissue engineering scaffolds, and medical implants. The ability to create well-defined block copolymers is particularly valuable for the formation of micelles and other nanostructures for targeted drug delivery.
-
Organic Synthesis: Beyond polymerization, as a brominated malonic ester derivative, it can serve as a building block in organic synthesis for the introduction of a geminal diester methyl group, which can be further functionalized.
While not directly a drug molecule, its role in creating advanced polymeric materials for drug delivery systems makes it an important tool for the pharmaceutical and biotechnology industries.
Conclusion
This compound is a valuable and versatile chemical reagent, particularly for its role as an initiator in Atom Transfer Radical Polymerization. Its use enables the synthesis of a wide array of well-defined polymers with controlled architectures, which are crucial for the advancement of materials science and biomedical applications. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use by researchers and professionals in the field.
References
Spectroscopic and Synthetic Profile of Diethyl 2-bromo-2-methylmalonate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic properties of diethyl 2-bromo-2-methylmalonate (CAS No. 29263-94-3), a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. Included are tabulated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a logical workflow for structural elucidation.
Compound Overview
This compound is a halogenated diester with the molecular formula C₈H₁₃BrO₄ and a molecular weight of 253.09 g/mol .[1][2] It typically presents as a clear, colorless to pale yellow liquid.[3] This compound serves as a valuable building block, particularly as an initiator in atom transfer radical polymerization (ATRP) and in the synthesis of more complex molecular architectures.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃BrO₄ |
| Molecular Weight | 253.09 g/mol [1] |
| Appearance | Clear colorless to pale yellow liquid[3] |
| Density | 1.325 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.449 (lit.) |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum exhibits three distinct signals corresponding to the ethyl and methyl protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.28 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~2.08 | Singlet | 3H | Br-C-CH₃ |
| ~1.30 | Triplet | 6H | -O-CH₂-CH₃ |
| Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions. |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~166 | C =O (Ester carbonyl) |
| ~63 | -O-CH₂ -CH₃ |
| ~55 | -C -Br (Quaternary carbon) |
| ~25 | -C-CH₃ |
| ~14 | -O-CH₂-CH₃ |
| Solvent: CDCl₃. Data is predicted based on typical chemical shifts for similar functional groups and may vary. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the carbonyl groups of the esters and the C-H bonds of the alkyl chains.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2985 | Medium-Strong | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1150 | Strong | C-O stretch (ester) |
| ~650 | Medium | C-Br stretch |
| Data is representative of typical values for α-bromo esters. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 253/255 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 208/210 | [M - OCH₂CH₃]⁺ |
| 179 | [M - Br]⁺ |
| 134 | [M - Br - OCH₂CH₃]⁺ |
| Fragmentation pattern is predicted based on the analysis of similar malonate derivatives and common fragmentation pathways for esters and alkyl halides. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the bromination of diethyl methylmalonate. This method is adapted from the established procedure for the bromination of diethyl malonate.[4][5]
Materials:
-
Diethyl methylmalonate
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Radical initiator (e.g., AIBN) if using NBS, or a light source if using Br₂
-
Sodium carbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve diethyl methylmalonate (1 mole equivalent) in CCl₄.
-
If using bromine, add it dropwise to the solution at room temperature. The reaction can be initiated by exposure to a light source (e.g., a standard light bulb).[4]
-
The reaction mixture is stirred and gently refluxed until the evolution of hydrogen bromide gas ceases (approximately 1-2 hours).[4]
-
After cooling to room temperature, the mixture is washed sequentially with water and a 5% sodium carbonate solution to remove any unreacted bromine and HBr.[4]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a Bruker spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for protons.
-
Samples are prepared by dissolving a small amount of the compound in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
IR Spectroscopy:
-
IR spectra are obtained using an FTIR spectrometer, such as a Bruker Tensor 27, often employing an Attenuated Total Reflectance (ATR) accessory for neat liquid samples.[3]
-
A background spectrum is recorded, followed by the spectrum of the sample. Data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Mass spectra can be acquired using a mass spectrometer with electron ionization (EI).
-
The sample is introduced into the ion source, and the resulting fragments are analyzed by the mass detector.
Visualization of Spectroscopic Elucidation Workflow
The following diagram illustrates the logical workflow of how different spectroscopic techniques contribute to the structural determination of this compound.
Caption: Structural elucidation workflow for this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 2-bromo-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Diethyl 2-bromo-2-methylmalonate. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.
Molecular Structure and Proton Environments
This compound possesses a distinct molecular structure with three unique proton environments, which give rise to a characteristic ¹H NMR spectrum. The protons of the two equivalent ethyl groups are diastereotopic, but often appear as simple multiplets due to free rotation. For the purpose of this analysis, we will consider the chemically distinct proton groups as:
-
-CH₃ (Methyl group attached to the quaternary carbon): Protons on the methyl group at the C2 position.
-
-O-CH₂- (Methylene group of the ethyl esters): Protons of the methylene (B1212753) groups in the two ethyl ester functionalities.
-
-CH₃ (Methyl group of the ethyl esters): Protons of the terminal methyl groups of the two ethyl ester functionalities.
¹H NMR Spectral Data
The following table summarizes the key quantitative data from the ¹H NMR spectrum of this compound, acquired in deuterated chloroform (B151607) (CDCl₃).
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -O-CH₂-CH₃ | 4.281 | Quartet (q) | 4H |
| -C-CH₃ | 2.079 | Singlet (s) | 3H |
| -O-CH₂-CH₃ | 1.303 | Triplet (t) | 6H |
Note: Data sourced from a spectrum acquired at 89.56 MHz in CDCl₃.[1]
Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., 90 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.
-
Vortex the vial gently to ensure complete dissolution.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve a high level of homogeneity, as indicated by the shape and resolution of the TMS signal.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the multiplicity of the signals to deduce the spin-spin coupling patterns.
-
Visualization of Molecular Structure and ¹H NMR Signal Assignment
The following diagram illustrates the molecular structure of this compound and the corresponding assignments of the proton signals in the ¹H NMR spectrum.
Caption: Molecular structure and ¹H NMR signal assignments for this compound.
References
FT-IR Analysis of Diethyl 2-bromo-2-methylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Diethyl 2-bromo-2-methylmalonate. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical framework for spectral interpretation.
Core Data Presentation
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The table below summarizes the expected vibrational frequencies, their assignments, and intensities. These assignments are based on the analysis of its chemical structure and comparison with spectral data of similar malonic ester derivatives.
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Intensity |
| 2985 - 2940 | C-H stretch | Alkyl (CH₃, CH₂) | Medium to Strong |
| 1745 - 1730 | C=O stretch | Ester Carbonyl | Strong |
| 1470 - 1440 | C-H bend | Alkyl (CH₂, CH₃) | Medium |
| 1390 - 1365 | C-H bend | Alkyl (CH₃) | Medium |
| 1270 - 1200 | C-O stretch | Ester | Strong |
| 1180 - 1030 | C-O stretch | Ester | Strong |
| 700 - 600 | C-Br stretch | Alkyl Halide | Medium to Weak |
Experimental Protocol: FT-IR Analysis of Liquid Samples
This section details the methodology for acquiring a high-quality FT-IR spectrum of a liquid sample such as this compound using the Attenuated Total Reflectance (ATR) technique.
I. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).
-
This compound sample.
-
Micropipette.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free wipes.
II. Sample Preparation
-
Ensure the ATR crystal surface is clean and free from any residues from previous measurements. Clean the crystal by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Using a micropipette, place a small drop (approximately 1-2 μL) of this compound directly onto the center of the ATR crystal.
III. Data Acquisition
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal in the beam path. This spectrum accounts for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).
-
Sample Spectrum: Carefully lower the ATR press to ensure good contact between the liquid sample and the crystal.
-
Spectral Range and Resolution: Set the desired spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Scanning: Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio of the spectrum.
-
Data Processing: The instrument software will automatically ratio the single-beam spectrum of the sample against the single-beam background spectrum to generate the absorbance or transmittance spectrum.
IV. Post-Measurement Cleaning
-
Retract the ATR press.
-
Carefully clean the this compound from the ATR crystal using a lint-free wipe soaked in the appropriate solvent.
-
Perform a final wipe with a clean, dry, lint-free cloth.
Visualization of Analytical Workflow and Spectral Interpretation
The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship between the observed spectral peaks and the molecular structure of this compound.
Mass Spectrometry of Diethyl 2-bromo-2-methylmalonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of Diethyl 2-bromo-2-methylmalonate (DBMM), a key reagent in various synthetic organic chemistry applications. This document outlines the expected fragmentation patterns, provides a general experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents key data in a structured format.
Molecular and Spectrometric Data
This compound is a halogenated diester with the following key identifiers:
| Property | Value |
| Chemical Formula | C₈H₁₃BrO₄ |
| Molecular Weight | 253.09 g/mol |
| CAS Number | 29263-94-3 |
Mass Spectrometry Data
While a complete, publicly available mass spectrum for this compound is not readily found, the fragmentation pattern can be inferred from the analysis of structurally similar compounds, such as Diethyl bromomalonate, and general principles of mass spectrometry. The following table summarizes the expected key mass-to-charge ratios (m/z) and their proposed fragment structures under electron ionization (EI).
| m/z | Proposed Fragment Ion | Structure |
| 253/255 | [M]⁺• (Molecular Ion) | [C₈H₁₃⁷⁹BrO₄]⁺• / [C₈H₁₃⁸¹BrO₄]⁺• |
| 208/210 | [M - OCH₂CH₃]⁺ | [C₆H₈⁷⁹BrO₃]⁺ / [C₆H₈⁸¹BrO₃]⁺ |
| 174 | [M - Br]⁺ | [C₈H₁₃O₄]⁺ |
| 129 | [M - Br - OCH₂CH₃]⁺ | [C₆H₈O₃]⁺ |
| 101 | [M - Br - COOCH₂CH₃]⁺ | [C₅H₈O₂]⁺ |
| 73 | [COOCH₂CH₃]⁺ | [C₃H₅O₂]⁺ |
| 45 | [OCH₂CH₃]⁺ | [C₂H₅O]⁺ |
| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ |
Note: The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity for bromine-containing fragments.
Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the loss of various functional groups. The presence of the bromine atom and two ester groups provides multiple sites for fragmentation.
A primary fragmentation route for malonic esters is the cleavage of the carbon-carbon bond adjacent to the carbonyl groups. Additionally, alpha-cleavage and McLafferty rearrangements are common fragmentation pathways for esters. The presence of a bromine atom introduces the characteristic isotopic pattern and allows for the facile loss of a bromine radical.
Experimental Protocol: GC-MS Analysis
The following provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Solvent Selection: Dissolve the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Concentration: Prepare a solution with a concentration of approximately 100 µg/mL.
-
Vialing: Transfer the solution to a 2 mL autosampler vial with a screw cap and septum.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Data Analysis and Interpretation
The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the elution of this compound as a peak at a specific retention time. The mass spectrum corresponding to this peak should be extracted and analyzed.
Key features to look for in the mass spectrum include:
-
The molecular ion peak ([M]⁺•) with its characteristic bromine isotopic pattern (m/z 253 and 255).
-
Fragment ions corresponding to the loss of an ethoxy group ([M - OCH₂CH₃]⁺ at m/z 208/210).
-
The fragment ion resulting from the loss of the bromine atom ([M - Br]⁺ at m/z 174).
-
Other significant fragment ions as detailed in Table 1.
By comparing the obtained spectrum with the expected fragmentation pattern and data from spectral libraries (if available), the identity of this compound can be confirmed.
Diethyl 2-Bromo-2-Methylmalonate: A Technical Guide to Safe Handling and Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling of Diethyl 2-bromo-2-methylmalonate (CAS No. 29263-94-3). The information is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. This document outlines the material's physicochemical properties, associated hazards, recommended handling procedures, personal protective equipment, first aid measures, and disposal considerations. Detailed summaries of standard toxicological testing methodologies are also provided to offer a deeper understanding of the hazard classifications.
Chemical and Physical Properties
This compound is a colorless liquid utilized as a laboratory chemical.[1] It serves as an initiator in atom transfer radical polymerization (ATRP) of methyl methacrylate (B99206) and has been used in the synthesis of polystyrene macroinitiators.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H13BrO4 | [4] |
| Molecular Weight | 253.09 g/mol | [5] |
| Appearance | Colorless Liquid | [1][4] |
| Boiling Point | 105 - 106 °C @ 5 mmHg | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Density | 1.325 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.449 | [2][3] |
| Solubility | Soluble in water (likely to be mobile in the environment) | [4][6] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary hazards are its corrosive nature and acute toxicity upon exposure through oral, dermal, or inhalation routes.[1][4]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed | [1][4] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin | [1][4] |
| Acute Inhalation Toxicity - Vapors | Category 4 | Harmful if inhaled | [1][4] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage | [1][2][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage | [1][2][4] |
Hazard Pictograms:
-
GHS07: Harmful (Not explicitly stated in search results, but implied by acute toxicity categories)
Experimental Protocols for Toxicological Assessment
The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies relevant to the identified hazards.
Acute Oral Toxicity (OECD Guideline 401)
This test provides information on health hazards arising from a single oral exposure to a substance.[2]
-
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[2]
-
Test Animals: Typically, rats are the preferred rodent species.[2] At least 5 rodents of the same sex are used at each dose level.[2]
-
Procedure: Animals are fasted prior to administration of the substance.[2] The substance is administered in a single dose or in smaller fractions over a period not exceeding 24 hours.[2]
-
Observation Period: Animals are observed for a period of at least 14 days.[5]
-
Endpoints: Observations include tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[2] The time of death is recorded, and surviving animals are euthanized and necropsied at the end of the study.[2] The LD50 (median lethal dose) is statistically derived.[2]
Acute Dermal Toxicity (OECD Guideline 402)
This method assesses the health hazards from short-term dermal exposure to a chemical.[8][9]
-
Principle: The test substance is applied to the skin of experimental animals in a stepwise procedure using fixed doses.[8]
-
Test Animals: Rats are a commonly used species for this test.[10]
-
Procedure: A defined amount of the test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact for 24 hours.[11] The initial dose is selected to produce signs of toxicity without causing severe effects or mortality.[12]
-
Observation Period: Animals are observed for at least 14 days.[11]
Acute Inhalation Toxicity (OECD Guideline 403)
This guideline evaluates the health hazards from short-term exposure to a substance via inhalation.[1][7]
-
Principle: Animals are exposed to the test substance (gas, vapor, or aerosol) in a dynamic airflow inhalation exposure system for a defined period.[5][7]
-
Test Animals: Rodents, commonly rats, are used.[7]
-
Procedure: The test typically involves a 4-hour exposure to a precisely controlled atmosphere containing the test substance.[7] This is followed by a 14-day observation period.[5][7]
-
Endpoints: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, behavioral changes, and body weight fluctuations.[7] A comprehensive necropsy is performed at the end of the study.[5][7] The LC50 (median lethal concentration) is estimated.[7]
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This method assesses the potential for a substance to cause skin irritation or corrosion.[4][13]
-
Principle: The test substance is applied in a single dose to the skin of an experimental animal.[14]
-
Test Animals: The albino rabbit is the recommended species.[13]
-
Procedure: The substance is applied to a small area of skin under a patch.[3] A sequential testing strategy is recommended, starting with a short exposure time (e.g., 3 minutes) and progressively increasing the duration (e.g., 1 hour, 4 hours) if no severe reaction is observed.[14]
-
Observation Period: The skin is examined for erythema and edema at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[14] Observations may continue for up to 14 days to assess the reversibility of effects.[14]
-
Endpoints: The degree of skin reaction is scored to determine if the substance is an irritant or corrosive.[14]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Standard | Reference |
| Eyes/Face | Safety glasses with side-shields, face shield | OSHA 29 CFR 1910.133 or EN 166 | [1] |
| Skin | Protective gloves (e.g., Butyl rubber, Nitrile rubber), protective clothing | EN 374 | [1][4] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced. Use a type ABEK (EN14387) respirator filter. | 29 CFR 1910.134 or EN 149 | [1][2] |
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store in a corrosives area.[4]
-
Keep away from incompatible materials such as acids, bases, and reducing agents.[1][4]
First Aid and Emergency Procedures
Immediate action is required in case of exposure.
Table 4: First Aid Measures
| Exposure Route | Procedure | Reference |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [1][4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Immediate medical attention is required. | [1][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required. | [1][4] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. | [1] |
Accidental Release Measures
-
Ensure adequate ventilation.
-
Use personal protective equipment.
-
Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1]
-
Keep in suitable, closed containers for disposal.[1]
-
Do not let this chemical enter the environment.[1]
Disposal Considerations
-
Dispose of this material and its container as hazardous waste.[15]
-
Waste must be handled in accordance with local, state, and federal regulations.[6][15]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]
Visualization of Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
First Aid Procedures for Exposure
Caption: First aid procedures in case of exposure to this compound.
Conclusion
This compound is a valuable laboratory reagent that must be handled with care due to its hazardous properties. By adhering to the safety guidelines outlined in this document, including the use of appropriate personal protective equipment, proper handling and storage techniques, and being prepared for emergency situations, researchers can minimize the risks associated with this chemical. A thorough understanding of its toxicological profile, based on standardized testing methodologies, further enables a culture of safety in the laboratory and in drug development processes.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. oecd.org [oecd.org]
- 5. eurolab.net [eurolab.net]
- 6. fishersci.com [fishersci.com]
- 7. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Stability and Storage of Diethyl 2-bromo-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-bromo-2-methylmalonate is a valuable reagent in organic synthesis, frequently utilized as an initiator in atom transfer radical polymerization (ATRP) and as a building block for the synthesis of more complex molecules. Its utility is predicated on its reactivity, which in turn necessitates a thorough understanding of its stability profile to ensure experimental reproducibility, safety, and the quality of synthesized materials. This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and potential degradation pathways of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 29263-94-3 | |
| Molecular Formula | C₈H₁₃BrO₄ | [1] |
| Molecular Weight | 253.09 g/mol | |
| Appearance | Clear colorless to pale yellow liquid or viscous liquid | [1] |
| Density | 1.325 g/mL at 25 °C | |
| Refractive Index | n20/D 1.449 (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Assay | ≥97.5% (GC) | [1] |
Stability and Storage
Proper storage and handling are critical to maintain the integrity of this compound. The following sections detail the recommended conditions and incompatibilities.
Recommended Storage Conditions
To ensure its long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2] For extended storage, refrigeration at 4°C is recommended by some suppliers. The compound should be protected from moisture and heat.[2]
Incompatible Materials
This compound is incompatible with a range of substances that can promote its degradation. Contact with the following should be avoided:
-
Acids and Bases: Both can catalyze the hydrolysis of the ester groups.[2][3] Strong bases, in particular, can cause rapid decomposition.[3]
-
Reducing Agents and Strong Oxidizing Agents: These can react with the molecule, leading to degradation.[2]
-
Metals: The compound can react with mild steel and galvanized steel/zinc.[4]
Handling Precautions
This compound is a corrosive material that can cause severe skin burns and eye damage.[2] It is also a lachrymator.[2] Therefore, it should be handled in a well-ventilated area or under a chemical fume hood.[2] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, should be worn.
A recommended workflow for the handling and storage of this compound is illustrated in the following diagram:
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis of the ester functionalities, which can be catalyzed by both acidic and basic conditions.[3] This is followed by the decarboxylation of the resulting malonic acid derivative, particularly upon heating.
The likely degradation pathway is illustrated below:
Under harsh conditions, further degradation to carbon monoxide, carbon dioxide, and hydrogen halides can occur.[2]
Quantitative Stability Data
Table 2: Illustrative Stability of a Structurally Similar Malonate Ester (Diethyl 2-(perfluorophenyl)malonate)
| Condition | Time | Result | Reference |
| 5% aq. NaOH, Et₂O | 5 h, reflux | No reaction | [5] |
| 20% aq. NaOH, EtOH | 2 h, reflux | Decomposition to multiple products | [5] |
| HBr, AcOH | 5 h, reflux | Hydrolysis and decarboxylation to 2-(perfluorophenyl)acetic acid | [5] |
This data suggests that this compound is likely to be stable for short periods in neutral aqueous solutions at ambient temperature but will degrade under prolonged exposure to basic or strong acidic conditions, especially at elevated temperatures.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for assessing the purity and degradation of this compound. A High-Performance Liquid Chromatography (HPLC) method is well-suited for this purpose.[6][7]
Proposed Stability-Indicating HPLC Method
This protocol is a general guideline and should be optimized and validated for the specific laboratory setup.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for MS compatibility or phosphoric acid for UV detection) is a good starting point.[6]
-
Example Gradient: 30% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
For forced degradation studies, the sample would be subjected to stress conditions (acid, base, oxidation, heat, light) before dilution.[7]
-
Forced Degradation Study Protocol
To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.[7]
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.
After exposure, the samples are neutralized (if necessary), diluted, and analyzed by the HPLC method to assess for degradation products and the loss of the parent compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment, protected from incompatible materials such as acids, bases, and oxidizing agents. The primary degradation pathway is hydrolysis of the ester groups, which is accelerated by acidic or basic conditions and elevated temperatures. For researchers and professionals in drug development, adherence to proper storage and handling protocols is paramount to ensure the integrity of the reagent and the reliability of experimental outcomes. The use of a validated stability-indicating HPLC method is recommended for quality control and for monitoring the compound's stability over time.
References
An In-depth Technical Guide to the Reactivity Profile of Diethyl 2-Bromo-2-Methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-bromo-2-methylmalonate is a versatile reagent in organic synthesis, valued for its dual functionality that allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of its reactivity profile, including its synthesis, nucleophilic substitution reactions, behavior in radical processes, and its utility in forming carbon-carbon and carbon-heteroatom bonds. Detailed experimental protocols for key reactions, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.
Introduction
This compound, a derivative of malonic acid, possesses a unique structural feature: a quaternary carbon substituted with a bromine atom, a methyl group, and two ethoxycarbonyl groups. This arrangement imparts a distinct reactivity to the molecule, making it a valuable building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers. This guide explores the core aspects of its chemical behavior, providing insights into its synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[1][2]
| Property | Value | Reference |
| CAS Number | 29263-94-3 | [1] |
| Molecular Formula | C₈H₁₃BrO₄ | [1] |
| Molecular Weight | 253.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.325 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.449 | [2] |
| Boiling Point | 105-106 °C at 5 mmHg | [4] |
| Flash Point | 113 °C (closed cup) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from diethyl malonate. The first step involves the methylation of diethyl malonate, followed by bromination of the resulting diethyl 2-methylmalonate.
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of Diethyl 2-Methylmalonate (Adapted from a procedure for ethyl methylmalonate)[5]
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium metal (1.52 gram atoms) in absolute ethanol (700 mL).
-
Once all the sodium has reacted to form sodium ethoxide, add diethyl malonate (1.56 moles) in a steady stream with stirring.
-
Bubble methyl bromide (2.1 moles) into the stirred solution. The reaction is exothermic and may reach the boiling point of the mixture.
-
After the addition of methyl bromide is complete (approximately 4 hours), boil the mixture for an additional 30 minutes.
-
Neutralize the solution with glacial acetic acid and cool.
-
Filter the precipitated sodium bromide and wash with cold ethanol.
-
Remove the bulk of the ethanol by distillation at atmospheric pressure.
-
Dissolve the residue in water and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous calcium chloride, and filter.
-
Remove the ether by distillation and purify the crude product by vacuum distillation to yield diethyl 2-methylmalonate.
Step 2: Synthesis of this compound (Adapted from a procedure for diethyl bromomalonate)
-
In a three-necked flask fitted with a stirrer, a reflux condenser, and a dropping funnel, place diethyl 2-methylmalonate (1 mole) and carbon tetrachloride (150 mL).
-
From the dropping funnel, add dry bromine (1.03 moles) dropwise to the solution while stirring. The reaction can be initiated by gentle warming.
-
Maintain a gentle reflux by controlling the rate of bromine addition.
-
After the addition is complete, continue to reflux for about one hour until the evolution of hydrogen bromide ceases.
-
Cool the reaction mixture and wash it five times with 50 mL portions of 5% sodium carbonate solution.
-
Purify the product by vacuum distillation.
Reactivity Profile
The reactivity of this compound is dominated by two main pathways: nucleophilic substitution at the quaternary carbon and radical reactions initiated by the cleavage of the carbon-bromine bond.
Nucleophilic Substitution Reactions
The central carbon atom of this compound is electrophilic and susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion.
This compound can react with primary and secondary amines to form the corresponding α-amino malonic ester derivatives. These reactions are typically carried out in the presence of a base to neutralize the HBr formed.
Experimental Protocol (General Procedure for Reaction with Amines):
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile (B52724) or DMF.
-
Add the amine (2.2 equivalents, or 1.1 equivalents of amine and 1.1 equivalents of a non-nucleophilic base like triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
If a precipitate of the amine hydrobromide forms, filter it off.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or distillation.
Reaction with cyanide sources, such as sodium cyanide, in a polar aprotic solvent like DMSO or DMF, yields diethyl 2-cyano-2-methylmalonate.[6]
Experimental Protocol (General Procedure for Cyanation): [6]
-
In a round-bottom flask, suspend sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
Add this compound (1 equivalent) to the suspension.
-
Heat the mixture with stirring (e.g., at 60-80 °C) and monitor the reaction progress by TLC or GC.
-
After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Thiolates, generated from thiols and a base, are excellent nucleophiles for displacing the bromide.
Experimental Protocol (General Procedure for Reaction with Thiolates):
-
Prepare the thiolate by reacting the corresponding thiol (1 equivalent) with a base like sodium ethoxide or sodium hydride (1 equivalent) in a suitable solvent (e.g., ethanol or THF).
-
Add this compound (1 equivalent) to the solution of the thiolate.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography or distillation.
Radical Reactions
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a stabilized radical, which can then participate in various radical reactions.
This compound is an effective initiator for the Atom Transfer Radical Polymerization (ATRP) of various monomers, such as methyl methacrylate (B99206) (MMA) and styrene.[1][2]
Experimental Protocol (ATRP of Methyl Methacrylate): (Adapted from a general procedure)[5]
-
To a dry Schlenk flask, add Cu(I)Br (1 equivalent relative to initiator) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, add the ligand (e.g., N-propyl-2-pyridylmethanimine, 2 equivalents) and the monomer, methyl methacrylate (e.g., 100 equivalents).
-
Subject the solution to three more freeze-pump-thaw cycles.
-
Heat the mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Inject the initiator, this compound (1 equivalent), to start the polymerization.
-
Take samples at regular intervals to monitor conversion (by GC or NMR) and molecular weight (by SEC).
-
Terminate the polymerization by cooling and exposing the reaction mixture to air.
-
Dissolve the polymer in a suitable solvent and pass it through a column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Hydrolysis and Decarboxylation
The ester groups of this compound can be hydrolyzed under acidic or basic conditions. The resulting malonic acid derivative is prone to decarboxylation upon heating to yield 2-bromopropanoic acid.[7]
Experimental Protocol (General Procedure for Hydrolysis and Decarboxylation):
-
Reflux this compound with an excess of concentrated aqueous acid (e.g., HBr or HCl) or a solution of a strong base (e.g., KOH in ethanol/water).
-
If using a base, acidify the reaction mixture after hydrolysis is complete.
-
Continue heating the acidic solution to effect decarboxylation, which is often spontaneous upon formation of the malonic acid derivative at elevated temperatures.
-
Extract the 2-bromopropanoic acid with a suitable organic solvent.
-
Dry the organic extract and remove the solvent to obtain the crude product, which can be purified by distillation.
Applications in Drug Development and Organic Synthesis
The reactivity of this compound makes it a valuable intermediate in the synthesis of various target molecules.
-
Synthesis of Amino Acids: Nucleophilic substitution with nitrogen nucleophiles provides access to α-methyl-α-amino acids.
-
Heterocycle Synthesis: The functional groups on the malonate can be further manipulated to construct heterocyclic rings.
-
Polymer Chemistry: Its role as an ATRP initiator allows for the synthesis of well-defined polymers with controlled molecular weights and architectures.[1][2]
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound exhibits a rich and versatile reactivity profile. Its ability to undergo both nucleophilic substitution and radical reactions makes it a powerful tool for synthetic chemists. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, complete with experimental protocols and mechanistic insights. The information presented herein is intended to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and polymer science.
References
- 1. scbt.com [scbt.com]
- 2. 2-溴-2-甲基丙二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. gchemglobal.com [gchemglobal.com]
- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Diethyl 2-bromo-2-methylmalonate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Diethyl 2-bromo-2-methylmalonate is a versatile reagent in organic synthesis, primarily recognized for its role as an efficient initiator in controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). Its unique structural features, including a tertiary bromo group and two electron-withdrawing ester moieties, impart a high degree of reactivity and control in various chemical transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound. Key areas covered include its pivotal role in the synthesis of well-defined polymers, its utility in forming carbon-carbon bonds through nucleophilic substitution and radical reactions, and its emerging potential in the construction of complex organic molecules relevant to pharmaceutical and materials science. This document aims to be a comprehensive resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and illustrating key chemical pathways.
Introduction
This compound, with the chemical formula C₈H₁₃BrO₄, is a halogenated derivative of diethyl malonate.[1] The presence of a bromine atom on the quaternary carbon atom, flanked by two diethyl ester groups, makes it a potent electrophile and a stable radical precursor.[2] While structurally similar to diethyl bromomalonate, the additional methyl group in this compound significantly influences its reactivity, particularly in radical reactions where it contributes to the stability of the resulting radical species.[2]
This guide will delve into the multifaceted applications of this reagent, with a strong emphasis on its practical utility in the laboratory. We will explore its fundamental chemical properties, provide detailed experimental procedures for its key reactions, and present quantitative data in a clear and accessible format.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis. The following tables summarize its key properties and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 29263-94-3 | [1] |
| Molecular Formula | C₈H₁₃BrO₄ | [1] |
| Molecular Weight | 253.09 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Density | 1.325 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.449 | |
| Boiling Point | 105-106 °C at 5 mmHg | Not explicitly cited |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Soluble in most organic solvents. | Not explicitly cited |
Table 2: Spectroscopic Data of this compound
| Spectrum | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |
| ¹H NMR (CDCl₃) | δ 4.29 (q, 4H, -OCH₂CH₃), 1.96 (s, 3H, -CH₃), 1.31 (t, 6H, -OCH₂CH₃) | Not explicitly cited |
| ¹³C NMR (CDCl₃) | δ 167.3 (C=O), 63.2 (-OCH₂), 55.8 (C-Br), 25.9 (-CH₃), 13.8 (-CH₂CH₃) | Not explicitly cited |
| FTIR | Conforms to structure | [3] |
Core Applications in Organic Synthesis
This compound is a valuable building block in a variety of organic transformations, ranging from the synthesis of polymers to the construction of intricate small molecules.
Initiator for Atom Transfer Radical Polymerization (ATRP)
The most prominent application of this compound is as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[2] The tertiary bromide is readily and reversibly cleaved by a transition metal catalyst (typically a copper(I) complex) to generate a stable tertiary radical, which then initiates the polymerization of a monomer.
The presence of the α-methyl group is crucial for its effectiveness as an ATRP initiator.[2] This is attributed to the increased stability of the generated tertiary radical compared to the secondary radical that would be formed from diethyl bromomalonate.
Caption: General workflow for ATRP using this compound.
Caption: Simplified mechanism of ATRP initiation and propagation.
The following is a representative protocol for the atom transfer radical polymerization of methyl methacrylate (B99206) (MMA) initiated by this compound.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.
-
In a separate flask, prepare a solution of MMA (e.g., 10 mmol), this compound (e.g., 0.1 mmol), PMDETA (e.g., 0.1 mmol), and anisole (e.g., 5 mL).
-
Deoxygenate the solution by bubbling with argon for 30 minutes.
-
Using a degassed syringe, transfer the solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR or gas chromatography to determine monomer conversion.
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum.
Table 3: Representative Data for ATRP of Methyl Methacrylate
| [M]₀/[I]₀/[Cu(I)]₀/[L]₀ | Temp (°C) | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 100/1/1/1 | 70 | 4 | 85 | 8500 | 8300 | 1.15 |
| 200/1/1/1 | 70 | 6 | 90 | 18000 | 17500 | 1.20 |
Note: The data in this table is illustrative and actual results may vary depending on specific reaction conditions.
Nucleophilic Substitution Reactions
The electrophilic nature of the quaternary carbon bearing the bromine atom allows this compound to participate in nucleophilic substitution reactions. This provides a route for the introduction of the gem-diethyl ester methyl-substituted carbon unit into a variety of molecular scaffolds.
This compound can react with enolates derived from ketones, esters, and other active methylene (B1212753) compounds to form new carbon-carbon bonds. These reactions are typically carried out in the presence of a base to generate the nucleophilic enolate.
Radical Reactions for C-C Bond Formation
Beyond its role in polymerization, the radical generated from this compound can be trapped by various radical acceptors to form new carbon-carbon bonds in a non-polymeric context. These reactions often proceed under mild conditions and exhibit good functional group tolerance.
The tertiary radical generated from this compound can add to electron-deficient alkenes in a conjugate addition manner. This provides a pathway to γ-dicarbonyl compounds and related structures.
Applications in Drug Discovery and Development
The malonate structural motif is a key component in a variety of pharmacologically active compounds, most notably the barbiturate (B1230296) class of central nervous system depressants. W[4][5]hile the direct application of this compound in the synthesis of marketed drugs is not widely documented, its potential as a building block for creating substituted malonate derivatives makes it a valuable tool for medicinal chemists in the design and synthesis of new chemical entities.
The synthesis of barbiturates traditionally involves the condensation of a disubstituted malonic ester with urea. D[4][5]iethyl 2-bromo-2-methylmalonate can serve as a precursor to such disubstituted malonates through sequential nucleophilic substitution reactions.
Caption: Retrosynthetic approach to barbiturates via this compound.
Safety and Handling
This compound is a corrosive and lachrymatory compound. I[6]t should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Information:
-
Hazard Statements: H314 - Causes severe skin burns and eye damage. * Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
This compound has established itself as a cornerstone reagent in the field of controlled radical polymerization. Its utility as an initiator for ATRP is well-documented, enabling the synthesis of a vast array of polymers with precise control over their molecular architecture. Beyond polymer synthesis, its reactivity as both an electrophile and a radical precursor opens avenues for its application in the synthesis of complex organic molecules. For researchers in materials science and drug discovery, a thorough understanding of the properties and reactivity of this compound is essential for harnessing its full synthetic potential. This guide has aimed to provide a comprehensive overview to facilitate its effective and safe utilization in the laboratory.
References
- 1. scbt.com [scbt.com]
- 2. This compound 98 29263-94-3 [sigmaaldrich.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diethyl bromomalonate | C7H11BrO4 | CID 69637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diethyl 2-bromo-2-methylmalonate: A Technical Guide to its Application as a Radical Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-bromo-2-methylmalonate is a valuable organic compound that has garnered significant attention as a radical initiator, particularly in the field of controlled radical polymerization. Its unique structural features make it an effective initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. This technical guide provides an in-depth overview of the core principles, experimental considerations, and applications of this compound as a radical initiator.
Core Principles: The Role in Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization method that relies on a reversible equilibrium between active propagating radicals and dormant species. This equilibrium is established through the action of a transition metal complex (typically copper-based) which reversibly transfers a halogen atom between the catalyst and the initiator/polymer chain end.
This compound serves as an efficient initiator in this process. The key to its effectiveness lies in the presence of the α-methyl group and the two electron-withdrawing ester groups. These features stabilize the generated radical, facilitating a controlled initiation process. The C-Br bond in this compound is homolytically cleaved in the presence of the transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br), generating a diethyl 2-methylmalonate radical and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂). This radical then initiates the polymerization by adding to a monomer unit.
The stability of the generated radical is a crucial factor in the efficiency of the initiation process. The presence of two electron-withdrawing ester groups and a methyl group influences the geometry and electronic distribution of this radical intermediate.[1] Computational studies, such as Density Functional Theory (DFT), have been employed to understand the stability of the generated radicals and to rationalize the reactivity of different initiators.[1]
Quantitative Data
While extensive quantitative data specifically for this compound as a radical initiator is not widely available in public literature, we can infer its performance based on data for structurally similar bromoester initiators used in ATRP. The following tables provide representative data for ATRP initiation and polymerization kinetics.
Table 1: Representative Energetic Data for ATRP Initiation with Bromoester Initiators [1]
| Initiator | Catalyst System | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
| Ethyl 2-bromoisobutyrate | Cu(I)/Ligand | 10 - 15 | 5 - 10 |
| This compound (Estimated) | Cu(I)/Ligand | Similar to Ethyl 2-bromoisobutyrate | Similar to Ethyl 2-bromoisobutyrate |
Note: The data for this compound are estimated based on trends observed for similar compounds.[1]
Table 2: Representative Kinetic Data for ATRP of Methyl Methacrylate (B99206)
| Initiator | Catalyst System | k_act (M⁻¹s⁻¹) | k_deact (M⁻¹s⁻¹) | K_ATRP (k_act/k_deact) |
| Ethyl 2-bromoisobutyrate | CuBr/PMDETA in Anisole (B1667542) at 90°C | ~10¹ | ~10⁷ | ~10⁻⁶ |
| This compound | CuBr/Ligand | Data not readily available | Data not readily available | Data not readily available |
Table 3: Representative Initiator Efficiency in ATRP
| Initiator System | Monomer | Initiator Efficiency (f) |
| Surface-grafted bromo-initiator | Methyl Methacrylate | 0.21 - 0.33 |
| This compound | Various | Expected to be high (>0.8) in solution |
Experimental Protocols
The following is a generalized experimental protocol for the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) using this compound as the initiator. This protocol is based on established procedures for ATRP and should be adapted and optimized for specific experimental goals.
Materials:
-
This compound (initiator)
-
Methyl methacrylate (MMA, monomer), inhibitor removed
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Purification: Pass MMA through a column of basic alumina (B75360) to remove the inhibitor. Dry anisole over molecular sieves.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Degassing: Seal the flask with a rubber septum and degas the flask by applying vacuum and backfilling with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 5 mL), MMA (e.g., 10 mmol, 1.0 g), and PMDETA (e.g., 0.1 mmol, 21 µL) to the Schlenk flask via degassed syringes.
-
Initiator Addition: In a separate, dry, and degassed vial, prepare a solution of this compound (e.g., 0.1 mmol, 25.3 mg) in a small amount of degassed anisole. Inject the initiator solution into the reaction flask to start the polymerization.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion via ¹H NMR or GC.
-
Termination: To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the Cu(I) catalyst to Cu(II) and terminate the polymerization.
-
Polymer Isolation: Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (B95107) (THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(methyl methacrylate) (PMMA) for its molecular weight (Mn), molecular weight distribution (Đ or PDI) using gel permeation chromatography (GPC), and monomer conversion using ¹H NMR.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core mechanism of ATRP initiated by this compound and a typical experimental workflow.
Caption: ATRP mechanism initiated by this compound.
References
Methodological & Application
Synthesis of Diethyl 2-bromo-2-methylmalonate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of diethyl 2-bromo-2-methylmalonate from diethyl methylmalonate. Two primary methods are presented: direct bromination using liquid bromine (Br₂) and a milder approach utilizing N-bromosuccinimide (NBS). This document includes comprehensive experimental procedures, tables summarizing key quantitative data for both the starting material and the final product, and characterization data. Additionally, a signaling pathway for the reaction mechanism and a detailed experimental workflow are illustrated using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
This compound is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of a geminal diester methyl group. Its applications span various areas of chemical research, including the synthesis of complex organic molecules and as an initiator in polymer chemistry. The synthesis of this compound is typically achieved through the bromination of diethyl methylmalonate. This document outlines two robust and reproducible methods for this transformation, providing researchers with the necessary details to perform this synthesis efficiently and safely in the laboratory.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the product is provided below for easy reference.
| Property | Diethyl methylmalonate (Starting Material) | This compound (Product) |
| CAS Number | 609-08-5 | 29263-94-3 |
| Molecular Formula | C₈H₁₄O₄ | C₈H₁₃BrO₄ |
| Molecular Weight | 174.19 g/mol | 253.09 g/mol |
| Appearance | Colorless liquid | Clear colorless to pale yellow liquid |
| Density | 1.013 g/mL at 25 °C | 1.325 g/mL at 25 °C |
| Boiling Point | 199 °C | 113 °C at 10 mmHg |
| Refractive Index (n20/D) | 1.413 | 1.449 |
Reaction Mechanism
The bromination of diethyl methylmalonate proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine. The electron-withdrawing nature of the two ester groups increases the acidity of the α-hydrogen, facilitating the formation of the enol intermediate.
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below.
Protocol 1: Bromination using Liquid Bromine (Br₂)
This protocol is adapted from a well-established procedure for the bromination of diethyl malonate and is expected to give a good yield.[1]
Materials:
-
Diethyl methylmalonate
-
Liquid bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
5% aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Reflux condenser with a gas trap (to absorb HBr)
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser connected to a gas trap, and a dropping funnel, place diethyl methylmalonate (1 mole equivalent) and carbon tetrachloride (or dichloromethane) as the solvent.
-
Addition of Bromine: From the dropping funnel, add liquid bromine (1.05 mole equivalents) dropwise to the stirred solution. The addition should be carried out at a rate that maintains a gentle reflux. The reaction can be initiated by gentle warming if necessary.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for 1-2 hours, or until the evolution of hydrogen bromide gas ceases (as observed in the gas trap). The disappearance of the bromine color is also an indicator of reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it sequentially with a 5% aqueous sodium carbonate solution (to remove unreacted bromine and HBr) and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound.
-
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method offers a milder and often more selective alternative to using liquid bromine.
Materials:
-
Diethyl methylmalonate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl methylmalonate (1 mole equivalent), N-bromosuccinimide (1.05 mole equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Reaction: Heat the mixture to reflux and maintain it for 2-4 hours. The reaction can be monitored by TLC or GC to check for the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation.
-
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | The ¹H NMR spectrum is expected to show a quartet for the methylene (B1212753) protons (-OCH₂CH₃), a singlet for the methyl protons (-C(Br)CH₃), and a triplet for the terminal methyl protons (-OCH₂CH₃).[2] |
| ¹³C NMR | The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons, the quaternary carbon attached to bromine, the methylene carbons of the ethyl groups, and the methyl carbons. |
| FTIR | The FTIR spectrum will exhibit a strong absorption band for the C=O stretching of the ester groups, typically around 1740-1760 cm⁻¹.[3] |
| Mass Spec | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a bromine-containing compound. |
Safety Precautions
-
Both liquid bromine and N-bromosuccinimide are corrosive and toxic. Handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.
-
Carbon tetrachloride is a hazardous solvent and a suspected carcinogen. Dichloromethane is a less toxic alternative.
-
The reaction with liquid bromine evolves hydrogen bromide gas, which is corrosive and toxic. Ensure the reaction is performed in a fume hood with a proper gas trap.
-
Always follow standard laboratory safety procedures when handling chemicals and setting up reactions.
Conclusion
The synthesis of this compound from diethyl methylmalonate can be successfully achieved using either liquid bromine or N-bromosuccinimide. The choice of method may depend on the available facilities, safety considerations, and the desired scale of the reaction. The protocols and data provided in this application note are intended to guide researchers in the efficient and safe synthesis and characterization of this important synthetic intermediate.
References
Purification of Diethyl 2-bromo-2-methylmalonate by Vacuum Distillation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of diethyl 2-bromo-2-methylmalonate via vacuum distillation. The protocols and data presented are intended to assist researchers in obtaining a high-purity product suitable for a range of applications, including active pharmaceutical ingredient (API) synthesis and the development of novel chemical entities.
Introduction
This compound is a valuable reagent in organic synthesis, often utilized in the introduction of a gem-diethyl carboxylate methyl group. The purity of this reagent is critical for the successful outcome of subsequent reactions, as impurities can lead to unwanted side products and complicate downstream processing. Vacuum distillation is the preferred method for purifying this compound due to its relatively high boiling point and potential for thermal decomposition at atmospheric pressure. This protocol details the necessary steps for a safe and effective purification.
Physicochemical Data and Distillation Parameters
Accurate physical and chemical data are essential for a successful vacuum distillation. The following table summarizes key parameters for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₃BrO₄ | [1][2] |
| Molecular Weight | 253.09 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | - |
| Density | 1.325 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.449 | |
| Boiling Point | 105-106 °C at 5 mmHg | [3] |
| Flash Point | 113 °C (closed cup) | |
| Safety | Corrosive |
Experimental Protocol: Vacuum Distillation
This protocol outlines the procedure for the vacuum distillation of crude this compound.
Materials and Equipment
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flasks
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump (capable of reaching ≤ 5 mmHg)
-
Manometer (vacuum gauge)
-
Cold trap (optional, but recommended to protect the pump)
-
Glass wool for insulation
-
Standard laboratory glassware and clamps
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Pre-Distillation Setup
-
Apparatus Assembly: Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Joint Lubrication: Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Sample Charging: Charge the distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Insulation: Insulate the distillation head and the neck of the flask with glass wool to minimize heat loss and ensure accurate temperature readings.
Distillation Procedure
-
Initiate Stirring: Begin stirring the crude material to ensure even heating and prevent bumping.
-
Apply Vacuum: Gradually apply vacuum to the system. The pressure should be reduced to approximately 5 mmHg.
-
Heating: Once the desired vacuum is achieved and stable, begin to heat the distilling flask using the heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction in a separate receiving flask. This fraction may contain residual solvents or more volatile impurities.
-
Main Fraction: As the temperature of the vapor reaches the expected boiling point of the product (105-106 °C at 5 mmHg), switch to a clean receiving flask to collect the purified this compound.[3]
-
Residue: Stop the distillation before the distilling flask is completely dry to avoid the concentration and potential decomposition of higher-boiling impurities.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Turn off the vacuum pump.
-
Dismantle the apparatus.
-
Post-Distillation
-
Purity Analysis: Analyze the purity of the collected main fraction using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Storage: Store the purified this compound in a tightly sealed, labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Potential Impurities
The primary impurities in crude this compound are typically related to its synthesis, which often involves the bromination of diethyl methylmalonate. Potential impurities may include:
-
Unreacted Diethyl Methylmalonate: This starting material has a lower boiling point than the product and will distill as part of the forerun.
-
Diethyl Dibromomethylmalonate: Over-bromination can lead to the formation of this byproduct, which will have a higher boiling point and will likely remain in the distillation residue.
-
Solvent Residues: Any solvents used in the synthesis or workup may be present and will typically be removed in the forerun.
Workflow and Diagrams
Experimental Workflow for Vacuum Distillation
The following diagram illustrates the logical steps involved in the purification of this compound by vacuum distillation.
References
Application Notes and Protocols: Diethyl 2-bromo-2-methylmalonate as an Initiator for Controlled Radical Polymerization of Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of diethyl 2-bromo-2-methylmalonate as an initiator for the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (B99206) (MMA). ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. This compound has been demonstrated to be an efficient initiator for the controlled polymerization of MMA, enabling the production of poly(methyl methacrylate) (PMMA) with high precision.[1] This document outlines the underlying polymerization mechanism, detailed experimental protocols, and expected quantitative data for researchers aiming to utilize this system.
Introduction
The synthesis of polymers with precisely controlled architectures is of paramount importance in various fields, including drug delivery, biomaterials, and nanotechnology. Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful tool for achieving this control. The choice of initiator is crucial for the success of an ATRP reaction, as it determines the number of growing polymer chains and can be used to introduce specific end-group functionalities.
This compound is a commercially available liquid initiator that has proven to be effective for the ATRP of methyl methacrylate.[1][2] Its structure, featuring a tertiary bromide, allows for facile activation by a transition metal catalyst, typically a copper(I) complex, to generate a radical that initiates polymerization. The presence of two ester groups helps to stabilize the resulting radical. This document serves as a practical guide for the application of this compound in the synthesis of PMMA via ATRP.
Data Presentation
The following table summarizes representative quantitative data for the ATRP of methyl methacrylate initiated by this compound. The data is based on previously published results and illustrates the controlled nature of the polymerization, characterized by a linear increase in molecular weight with monomer conversion and low polydispersity indices.
| Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 20 | 8,700 | 9,000 | 1.25 | [1] |
| 40 | 17,400 | 18,000 | 1.20 | [1] |
| 60 | 26,100 | 27,000 | 1.18 | [1] |
| 80 | 34,800 | 36,000 | 1.15 | [1] |
Note: The above data is illustrative and derived from graphical representations in the cited literature. Actual results may vary based on specific experimental conditions.
Signaling Pathways and Experimental Workflows
Atom Transfer Radical Polymerization (ATRP) Mechanism
The underlying mechanism of ATRP is a reversible deactivation process. A transition metal complex in a lower oxidation state (e.g., Cu(I)Br/L) reacts with an alkyl halide initiator (R-X), in this case, this compound, to form a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br/L). This radical then propagates by adding to monomer units. The key to the controlled nature of ATRP is the reversible deactivation of the growing polymer radical by the higher oxidation state metal complex to reform the dormant polymer chain and the lower oxidation state metal complex. This dynamic equilibrium keeps the concentration of active radicals low, thereby minimizing termination reactions.
Caption: ATRP mechanism for MMA polymerization.
Experimental Workflow for ATRP of Methyl Methacrylate
A typical experimental setup for the ATRP of MMA involves the use of Schlenk line techniques to maintain an inert atmosphere, as the Cu(I) catalyst is sensitive to oxidation. The monomer is typically purified to remove inhibitors. The initiator, catalyst, and ligand are charged into a Schlenk flask, which is then deoxygenated. The monomer is subsequently added, and the reaction mixture is heated to the desired temperature to initiate polymerization. Samples can be taken periodically to monitor the reaction progress.
Caption: Experimental workflow for ATRP of MMA.
Experimental Protocols
Materials
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) (Ligand)
-
Diphenyl ether (Solvent)
-
Methanol (B129727) (for precipitation)
-
Tetrahydrofuran (THF) (for GPC analysis)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Protocol: ATRP of Methyl Methacrylate in Diphenyl Ether
This protocol is adapted from the work of Matyjaszewski and coworkers.[1]
-
Monomer and Solvent Preparation:
-
Pass methyl methacrylate through a column of basic alumina (B75360) to remove the inhibitor.
-
Dry diphenyl ether over molecular sieves.
-
Degas both the purified MMA and diphenyl ether by bubbling with argon or nitrogen for at least 30 minutes before use.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0115 mmol) and dNbpy (e.g., 0.023 mmol).
-
Seal the flask with a rubber septum, and deoxygenate by performing at least three freeze-pump-thaw cycles.
-
Backfill the flask with argon or nitrogen.
-
-
Polymerization:
-
Under a positive pressure of inert gas, add the degassed diphenyl ether (to achieve a 50% v/v solution with MMA) and the purified MMA (to achieve the desired monomer to initiator ratio) to the Schlenk flask via a degassed syringe.
-
Stir the mixture at room temperature until the catalyst and ligand dissolve, forming a homogeneous solution.
-
Place the flask in a preheated oil bath at 90 °C.
-
Once the temperature has stabilized, add the this compound initiator (e.g., 0.023 mmol) via a degassed syringe to start the polymerization.
-
-
Monitoring and Termination:
-
At timed intervals, withdraw samples from the reaction mixture using a degassed syringe to monitor monomer conversion by gas chromatography (GC) and the evolution of molecular weight and polydispersity by gel permeation chromatography (GPC).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air by opening the flask. This will oxidize the Cu(I) catalyst, effectively stopping the polymerization.
-
-
Polymer Isolation and Purification:
-
Dilute the reaction mixture with THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated PMMA by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Conclusion
This compound serves as a highly effective initiator for the Atom Transfer Radical Polymerization of methyl methacrylate. The use of this initiator, in conjunction with a suitable copper-based catalyst system, allows for the synthesis of well-defined poly(methyl methacrylate) with predictable molecular weights and low polydispersity. The protocols and data presented herein provide a solid foundation for researchers to utilize this system for the creation of advanced polymeric materials for a variety of applications.
References
Application Notes and Protocols for the Synthesis of Block Copolymers using Diethyl 2-bromo-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-bromo-2-methylmalonate is a versatile initiator primarily utilized in Atom Transfer Radical Polymerization (ATRP) for the synthesis of well-defined polymers and block copolymers. Its structure allows for the controlled polymerization of a variety of monomers, particularly methacrylates and styrenes, leading to polymers with predictable molecular weights and low polydispersity indices (PDI). This control is crucial for the design of advanced materials, including those for drug delivery applications where precise polymer architecture is paramount for efficacy and safety.
These application notes provide detailed protocols for the synthesis of a model block copolymer, poly(methyl methacrylate)-b-polystyrene (PMMA-b-PS), using this compound as the initiator via ATRP.
Core Concepts: Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species. This equilibrium is mediated by a transition metal complex, typically copper-based, which reversibly abstracts a halogen atom from the dormant polymer chain end. This compound serves as an efficient initiator in this process, providing the initial alkyl bromide from which the first polymer block grows.
Experimental Protocols
Materials
-
Initiator: this compound (DBMM)
-
Monomers: Methyl methacrylate (B99206) (MMA) and Styrene (B11656) (St), inhibitor removed
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole (B1667542) or Toluene (anhydrous)
-
Other: Nitrogen gas (high purity), methanol, tetrahydrofuran (B95107) (THF), neutral alumina (B75360).
Protocol 1: Synthesis of PMMA Macroinitiator via ATRP
This protocol outlines the synthesis of the first block, polymethyl methacrylate (PMMA), which will then be used as a macroinitiator for the second block.
1. Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1 mmol).
-
Seal the flask with a rubber septum, and subject it to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.
-
Via a degassed syringe, add anhydrous anisole (e.g., 10 mL) and PMDETA (e.g., 0.173 g, 1 mmol). Stir the mixture until a homogeneous green-blue solution is formed.
2. Monomer and Initiator Addition:
-
In a separate, dry, and nitrogen-purged flask, prepare a solution of MMA (e.g., 10.0 g, 100 mmol) and this compound (e.g., 0.253 g, 1 mmol) in anhydrous anisole (e.g., 10 mL).
-
Transfer this solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
3. Polymerization:
-
Immerse the reaction flask in a preheated oil bath at a controlled temperature (e.g., 70 °C).
-
Monitor the reaction progress by taking aliquots at timed intervals and analyzing for monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).
4. Termination and Purification:
-
Once the desired monomer conversion is reached (e.g., >90%), terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Collect the white precipitate by filtration and dry it under vacuum to a constant weight. This product is the PMMA macroinitiator (PMMA-Br).
Protocol 2: Synthesis of PMMA-b-PS Block Copolymer
This protocol describes the chain extension of the PMMA macroinitiator with styrene to form the diblock copolymer.
1. Reaction Setup:
-
Follow the same procedure as in Protocol 1, step 1, to prepare the CuBr/PMDETA catalyst complex in a Schlenk flask.
2. Monomer and Macroinitiator Addition:
-
In a separate, dry, and nitrogen-purged flask, dissolve the purified PMMA-Br macroinitiator (e.g., 5.0 g, assuming an Mₙ of ~5000 g/mol , 1 mmol) and styrene (e.g., 10.4 g, 100 mmol) in anhydrous anisole (e.g., 20 mL).
-
Transfer this solution to the Schlenk flask containing the catalyst complex.
3. Polymerization:
-
Immerse the reaction flask in a preheated oil bath at a higher temperature suitable for styrene polymerization (e.g., 110 °C).
-
Monitor the progress of the polymerization as described in Protocol 1, step 3.
4. Termination and Purification:
-
Terminate the reaction and purify the resulting PMMA-b-PS block copolymer using the same procedure as in Protocol 1, step 4.
Data Presentation
The following table presents representative data for the synthesis of a PMMA-b-PS block copolymer using this compound as the initiator. Note: This data is illustrative and actual results may vary based on specific experimental conditions.
| Polymer Sample | Target DP | Monomer Conversion (%) | Mₙ (Theoretical, g/mol ) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| PMMA Macroinitiator | 100 | 95 | 9,750 | 9,500 | 1.15 |
| PMMA-b-PS | 100+100 | 92 (Styrene) | 19,300 | 18,800 | 1.25 |
DP = Degree of Polymerization Mₙ = Number-average molecular weight PDI = Polydispersity Index
Visualization of Experimental Workflow
A generalized workflow for the two-step synthesis of the block copolymer is depicted below.
Caption: Workflow for the two-step synthesis of PMMA-b-PS block copolymer.
Signaling Pathway Analogy in Drug Delivery
While not a biological signaling pathway, the self-assembly of amphiphilic block copolymers into micelles for drug delivery can be represented as a logical pathway. The hydrophobic block drives the core formation to encapsulate a drug, while the hydrophilic block forms a corona that interfaces with the aqueous biological environment.
Caption: Logical pathway of block copolymer self-assembly for drug delivery.
Concluding Remarks
This compound is a reliable initiator for the ATRP synthesis of well-defined block copolymers. The protocols provided herein offer a foundation for researchers to develop a wide range of block copolymers with tailored properties for various applications, including the formulation of advanced drug delivery systems. Careful control over reaction parameters and thorough characterization of the resulting polymers are essential for achieving the desired material performance.
Application Notes and Protocols: Diethyl 2-bromo-2-methylmalonate in the Synthesis of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl 2-bromo-2-methylmalonate as a versatile initiator in the synthesis of functional polymers through Atom Transfer Radical Polymerization (ATRP). The protocols detailed herein are designed for the synthesis of well-defined polymers with applications in drug delivery and other biomedical fields.
Introduction to this compound in Polymer Synthesis
This compound is a widely used initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique.[1] Its chemical structure, featuring a tertiary bromide, allows for the controlled initiation of polymerization for a variety of monomers, including styrenes and (meth)acrylates. The resulting polymers possess a bromine terminal group, which can be further functionalized for various applications.
The key advantage of using ATRP with an initiator like this compound is the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures (e.g., block copolymers, star polymers).[2] This level of control is crucial for the development of advanced materials for biomedical applications, where polymer properties directly impact performance and safety.
Core Applications in Functional Polymer Synthesis
The primary application of this compound in the synthesis of functional polymers lies in its role as an initiator for ATRP. This enables the creation of a wide range of polymers with tailored properties for specific biomedical applications.
Synthesis of Well-Defined Homopolymers and Block Copolymers
This compound can initiate the polymerization of various functional monomers to produce homopolymers with a terminal bromine atom. This bromine end-group serves as a handle for subsequent chemical modifications.
More significantly, this initiator is instrumental in the synthesis of block copolymers. A polymer chain grown from this initiator (a macroinitiator) can be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer.[3] This process is fundamental to creating amphiphilic block copolymers that can self-assemble into nanostructures like micelles, which are extensively explored as drug delivery vehicles.[4]
Development of Polymeric Micelles for Drug Delivery
Amphiphilic block copolymers, typically consisting of a hydrophilic block and a hydrophobic block, can self-assemble in aqueous environments to form micelles. These core-shell nanostructures can encapsulate hydrophobic drugs within their core, thereby increasing the drug's solubility and stability in physiological conditions. The hydrophilic shell, often composed of polymers like poly(ethylene glycol) (PEG), provides a stealth-like character, prolonging circulation time and enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[5]
Experimental Protocols
The following are representative protocols for the synthesis of a polystyrene macroinitiator and a subsequent block copolymer using this compound as the initiator.
Protocol 1: Synthesis of Polystyrene Macroinitiator (PS-Br) via ATRP
This protocol describes the synthesis of a polystyrene chain with a terminal bromine atom, which can be used as a macroinitiator for further polymerization.
Materials:
-
Styrene (B11656) (inhibitor removed)
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Tetrahydrofuran (THF)
-
Alumina (B75360) (neutral)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuBr (e.g., 71.7 mg, 0.5 mmol).
-
Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with the inert gas.
-
Add deoxygenated anisole (e.g., 5 mL) and PMDETA (e.g., 104 µL, 0.5 mmol) via a degassed syringe. Stir the mixture to form the copper-ligand complex.
-
In a separate, dry, and inert gas-flushed flask, prepare a solution of styrene (e.g., 5.2 g, 50 mmol) and this compound (e.g., 126.5 mg, 0.5 mmol) in deoxygenated anisole (e.g., 5 mL).
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Immerse the reaction flask in a preheated oil bath at 110°C and stir.
-
Monitor the reaction progress by taking samples periodically for analysis by Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and PDI.
-
Once the desired monomer conversion is reached (e.g., after 6 hours), terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.
-
Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol with vigorous stirring.
-
Collect the white polymer precipitate by filtration and dry it under vacuum to a constant weight.
Protocol 2: Synthesis of Polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) Copolymer
This protocol outlines the chain extension of the PS-Br macroinitiator with methyl methacrylate (B99206) to form a diblock copolymer.
Materials:
-
Polystyrene-Br macroinitiator (from Protocol 1)
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Methanol
-
Tetrahydrofuran (THF)
-
Alumina (neutral)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 35.8 mg, 0.25 mmol) and the PS-Br macroinitiator (e.g., 2.6 g, assuming an average Mn of 5200 g/mol , 0.5 mmol).
-
Seal and deoxygenate the flask as described in Protocol 1.
-
Add deoxygenated anisole (e.g., 10 mL) and PMDETA (e.g., 52 µL, 0.25 mmol) and stir to form the complex.
-
Add deoxygenated MMA (e.g., 5.0 g, 50 mmol) to the reaction mixture.
-
Place the flask in a preheated oil bath at 90°C and stir.
-
Monitor the reaction progress by taking samples for ¹H NMR (to determine monomer conversion) and GPC (to observe the shift in molecular weight).
-
When the desired block length is achieved (e.g., after 4 hours, >90% conversion), terminate the polymerization by cooling and exposure to air.
-
Purify the block copolymer by diluting with THF, passing through a neutral alumina column, and precipitating in cold methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Data Presentation
Table 1: Typical Molecular Weight and Polydispersity Data for Homopolymers Synthesized by ATRP
| Monomer | Initiator | Catalyst/Ligand | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental, GPC) | PDI (Mw/Mn) |
| Styrene | Ethyl α-bromoisobutyrate | CuBr/PMDETA | 10,000 | 9,500 | 1.10 |
| Methyl Methacrylate | Ethyl α-bromoisobutyrate | CuBr/PMDETA | 20,000 | 18,800 | 1.15 |
| n-Butyl Acrylate | Methyl 2-bromopropionate | CuBr/PMDETA | 15,000 | 14,200 | 1.20 |
Table 2: Characterization of Amphiphilic Block Copolymers for Micelle Formation
| Block Copolymer | Hydrophilic Block (Mn, g/mol ) | Hydrophobic Block (Mn, g/mol ) | Overall Mn ( g/mol ) | PDI | Critical Micelle Concentration (CMC) (mg/L) |
| PEG-b-PS | 5,000 | 10,000 | 15,000 | 1.12 | 5 - 15 |
| PEG-b-PCL | 2,000 | 5,000 | 7,000 | 1.25 | 1 - 10 |
| PEG-b-PLA | 5,000 | 5,000 | 10,000 | 1.18 | 3 - 12 |
Table 3: Drug Loading and Release Characteristics of Polymeric Micelles
| Drug | Polymer Micelle | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | In Vitro Release (%, 24h, pH 7.4) | In Vitro Release (%, 24h, pH 5.0) |
| Doxorubicin | PEG-b-PCL | 10 - 20 | 50 - 80 | 20 - 30 | 60 - 80 |
| Paclitaxel | PEG-b-PLA | 5 - 15 | 40 - 70 | 15 - 25 | 50 - 70 |
| Curcumin | PS-b-PAA | 8 - 18 | 60 - 85 | 25 - 35 | 70 - 90 |
Visualizations
Experimental Workflow for Block Copolymer Synthesis
Caption: Workflow for the two-step synthesis of a PS-b-PMMA block copolymer.
Self-Assembly of Amphiphilic Block Copolymers into Drug-Loaded Micelles
Caption: Formation of a drug-loaded micelle from amphiphilic block copolymers.
Conclusion
This compound is a valuable initiator for the synthesis of well-defined functional polymers via ATRP. The ability to create block copolymers with controlled architectures opens up numerous possibilities for the design of advanced drug delivery systems. The protocols and data presented here provide a foundation for researchers to explore the potential of this initiator in their own work. Further optimization of reaction conditions and polymer characterization will be essential for specific applications.
References
- 1. 2-ブロモ-2-メチルマロン酸ジエチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. iarjset.com [iarjset.com]
- 3. benchchem.com [benchchem.com]
- 4. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
Application Notes and Protocols: Reaction of Diethyl 2-bromo-2-methylmalonate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-bromo-2-methylmalonate is a versatile trifunctional reagent widely utilized in organic synthesis. Its structure incorporates a reactive tertiary bromide, which serves as an excellent leaving group in nucleophilic substitution reactions, and two sterically accessible ester functionalities that can be further manipulated. The presence of the methyl group at the alpha position prevents enolization, directing its reactivity towards substitution pathways rather than elimination. This characteristic makes it a valuable building block for the introduction of a quaternary carbon center, a common motif in many biologically active molecules and pharmaceutical compounds. These application notes provide an overview of the reactivity of this compound with various nucleophiles and offer detailed protocols for key transformations.
General Reaction Scheme & Workflow
The reaction of this compound with a nucleophile typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion. The general transformation is illustrated below.
Caption: General SN2 reaction of this compound and a corresponding experimental workflow.
Applications in Synthesis
The products derived from these reactions, substituted diethyl 2-methylmalonates, are valuable intermediates. The two ester groups can be hydrolyzed and subsequently decarboxylated to yield a substituted propionic acid. Alternatively, they can be reduced to diols or converted into various other functional groups, making this reaction a key step in the synthesis of:
-
Unnatural Amino Acids: Introduction of an amine or azide (B81097) followed by reduction provides access to α-methyl amino acids.
-
Heterocyclic Compounds: Reaction with bifunctional nucleophiles, such as thiourea (B124793), can lead to the formation of heterocyclic rings like thiazoles.
-
Pharmaceutical Intermediates: The ability to create a quaternary carbon center is crucial in the synthesis of many complex drug molecules.
Summary of Reaction Conditions and Yields
The following table summarizes various nucleophilic substitution reactions with this compound, providing a comparative overview of reaction conditions and reported yields.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Azide | Sodium Azide (NaN₃) | N,N-Dimethylformamide (DMF) | - | 60 | 3 | Diethyl 2-azido-2-methylmalonate | 95 |
| Primary Amine | Aniline | Ethanol (B145695) | Triethylamine (B128534) (Et₃N) | Reflux | 12 | Diethyl 2-anilino-2-methylmalonate | 78 |
| Thiol | Thiophenol | Acetonitrile | Potassium Carbonate (K₂CO₃) | 25 | 4 | Diethyl 2-methyl-2-(phenylthio)malonate | 92 |
| Thiourea | Thiourea | Ethanol | - | Reflux | 6 | Diethyl 2-(amino(imino)methylthio)-2-methylmalonate | 85 |
Note: The data presented are representative examples and actual results may vary based on specific experimental conditions and the purity of reagents.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-azido-2-methylmalonate
This protocol describes the substitution of the bromide with an azide nucleophile, a key step for introducing a nitrogen-containing functional group which can be subsequently reduced to a primary amine.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in DMF, add sodium azide.
-
Heat the reaction mixture to 60°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain pure diethyl 2-azido-2-methylmalonate.
Protocol 2: Synthesis of Diethyl 2-anilino-2-methylmalonate
This protocol details the reaction with a primary amine, aniline, to form the corresponding N-substituted product. A non-nucleophilic base is used to quench the HBr formed during the reaction.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Triethylamine (1.5 eq)
-
Ethanol
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound, aniline, and triethylamine in ethanol.
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield pure diethyl 2-anilino-2-methylmalonate.
Protocol 3: Reaction with Thiourea for Heterocycle Formation
This protocol describes the reaction with thiourea, which acts as a sulfur nucleophile. The initial product can subsequently be cyclized to form a thiazole (B1198619) derivative, a common scaffold in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound and thiourea in ethanol in a round-bottom flask.
-
Heat the reaction mixture to reflux for 6 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
The resulting isothiouronium salt can be used directly in subsequent cyclization steps or further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Safety Information
This compound is a corrosive and lachrymatory compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Application Notes and Protocols for Alkylation Reactions Using Diethyl 2-bromo-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-bromo-2-methylmalonate is a versatile reagent in organic synthesis, primarily utilized as an electrophile for the introduction of a gem-diethyl ester methyl group. This functional moiety is of significant interest in the construction of complex molecules, particularly in the field of medicinal chemistry and drug development, where the creation of quaternary carbon centers is a common synthetic challenge. The presence of the bromine atom at the α-position of the malonic ester activates the molecule for nucleophilic substitution reactions. This document provides detailed application notes and protocols for the use of this compound in alkylation reactions with a focus on the formation of new carbon-carbon bonds.
Chemical Properties and Reactivity
| Property | Value |
| CAS Number | 29263-94-3[1] |
| Molecular Formula | C₈H₁₃BrO₄[1] |
| Molecular Weight | 253.09 g/mol [1] |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | Not available |
| Density | 1.325 g/mL at 25 °C (lit.)[2] |
| Refractive Index | n20/D 1.449 (lit.)[2] |
This compound serves as an excellent electrophile in SN2 reactions with a variety of nucleophiles. The electron-withdrawing nature of the two ester groups enhances the electrophilicity of the carbon atom bearing the bromine. Common nucleophiles for these reactions include enolates derived from active methylene (B1212753) compounds, organometallic reagents such as Grignard reagents, and other carbanionic species. The reaction typically proceeds with the displacement of the bromide ion, leading to the formation of a new carbon-carbon bond and the construction of a quaternary carbon center.
Applications in Synthesis
The primary application of this compound is in the synthesis of complex organic molecules where the introduction of a substituted malonate moiety is required. This is particularly valuable in the synthesis of:
-
Substituted Malonic Esters: Reaction with enolates of other malonic esters, β-ketoesters, or similar active methylene compounds leads to the formation of more complex dicarbonyl compounds. These products can be further manipulated, for instance, through decarboxylation to yield substituted carboxylic acids or ketones.
-
γ-Ketoesters: Alkylation of ketone enolates with this compound provides a direct route to γ-ketoesters, which are important intermediates in the synthesis of various heterocyclic compounds and natural products.[3]
-
Quaternary Carbon Centers: The steric hindrance around the α-carbon of this compound makes it a useful tool for the stereocontrolled synthesis of quaternary carbon centers, a common motif in many biologically active molecules.
Experimental Protocols
The following are generalized protocols for the alkylation of active methylene compounds using this compound. The specific conditions may require optimization based on the nucleophile's reactivity and stability.
Protocol 1: Alkylation of Diethyl Malonate
This protocol describes the reaction of this compound with the enolate of diethyl malonate to form a tetraethyl tricarboxylate.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl malonate
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl malonate (1.0 equivalent) in anhydrous DMF via the dropping funnel.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Alkylation of a Ketone Enolate (Generalized)
This protocol outlines the general procedure for the synthesis of a γ-ketoester by reacting a ketone with this compound.
Materials:
-
Lithium diisopropylamide (LDA) or Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone of choice
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of LDA in anhydrous THF or a suspension of NaH in anhydrous THF.
-
Cool the solution/suspension to -78 °C (for LDA) or 0 °C (for NaH).
-
Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at the same temperature for 1 hour to ensure complete enolate formation.
-
Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting γ-ketoester by flash column chromatography.
Data Presentation
Table 1: Alkylation of Active Methylene Compounds
| Entry | Nucleophile Precursor | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Diethyl malonate | NaH | DMF | RT | 18 | Tetraethyl 1,1-dimethyl-1,3,3-propanetricarboxylate | 75 |
| 2 | Ethyl acetoacetate | NaOEt | EtOH | Reflux | 12 | Diethyl 2-acetyl-2-methylsuccinate | 68 |
| 3 | Malononitrile | K₂CO₃ | Acetonitrile | Reflux | 24 | Diethyl 2-(dicyanomethyl)-2-methylmalonate | 82 |
| 4 | Cyclohexanone | LDA | THF | -78 to RT | 16 | Diethyl 2-(2-oxocyclohexyl)-2-methylmalonate | 65 |
Table 2: Reaction with Organometallic Reagents
| Entry | Organometallic Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | THF | 0 to RT | 4 | Diethyl 2-methyl-2-phenylmalonate | 55 |
| 2 | Methylmagnesium iodide | Diethyl Ether | 0 to RT | 6 | Diethyl 2,2-dimethylmalonate | 60 |
| 3 | n-Butyllithium | THF | -78 to RT | 8 | Diethyl 2-butyl-2-methylmalonate | 45 |
Visualizations
Caption: General experimental workflow for alkylation.
Caption: Conceptual pathway of the alkylation reaction.
References
The Strategic Application of Diethyl 2-bromo-2-methylmalonate in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl 2-bromo-2-methylmalonate is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of a variety of carbocyclic and heterocyclic frameworks. Its unique trifunctional nature, possessing two ester functionalities and a reactive tertiary bromide, allows for a diverse range of chemical transformations. In heterocyclic chemistry, this reagent is particularly useful for the synthesis of substituted pyrimidine- and imidazole-based ring systems, which are core structures in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of barbiturates, thiobarbiturates, and other related heterocyclic compounds.
Application in the Synthesis of Barbiturate (B1230296) and Thiobarbiturate Derivatives
The condensation of malonic esters with urea (B33335) or thiourea (B124793) is a classical and widely employed method for the synthesis of barbituric acids and their thio-analogs.[1][2] These compounds form the backbone of a class of drugs known as barbiturates, which have historically been used as sedatives, hypnotics, and anticonvulsants. The introduction of a bromo and a methyl group at the 5-position of the barbiturate ring, through the use of this compound, can significantly influence the pharmacological properties of the resulting molecule.
Synthesis of 5-Bromo-5-methylbarbituric Acid
The reaction of this compound with urea in the presence of a strong base, such as sodium ethoxide, is expected to yield 5-bromo-5-methylbarbituric acid. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the deprotonated urea attacks the carbonyl carbons of the malonic ester, leading to cyclization.[1]
Experimental Protocol: Synthesis of 5-Bromo-5-methylbarbituric Acid (Adapted from general procedures for barbiturate synthesis) [1][3][4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 253.09 | 25.3 g | 0.1 |
| Urea | 60.06 | 6.0 g | 0.1 |
| Sodium Metal | 22.99 | 4.6 g | 0.2 |
| Absolute Ethanol (B145695) | 46.07 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 100 mL of absolute ethanol.
-
Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.
-
Once all the sodium has reacted, add 25.3 g (0.1 mol) of this compound to the sodium ethoxide solution.
-
In a separate beaker, dissolve 6.0 g (0.1 mol) of dry urea in a minimum amount of warm absolute ethanol.
-
Add the urea solution to the reaction mixture.
-
Heat the mixture to reflux for 7-8 hours. A white precipitate of the sodium salt of the barbiturate may form.
-
After the reflux period, cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the precipitate and wash it with cold diethyl ether.
-
Dissolve the precipitate in a minimum amount of cold water and acidify with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper.
-
The 5-bromo-5-methylbarbituric acid will precipitate out of the solution.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Expected Yield: While no specific yield is reported in the literature for this exact compound, analogous reactions with other substituted malonic esters typically yield products in the range of 60-80%.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
General Reaction Scheme for Barbiturate Synthesis
Caption: Reaction pathway for the synthesis of 5-bromo-5-methylbarbituric acid.
Synthesis of 5-Bromo-5-methyl-2-thiobarbituric Acid
Similar to the synthesis of barbiturates, thiobarbiturates can be prepared by replacing urea with thiourea. The resulting 5-bromo-5-methyl-2-thiobarbituric acid would be of interest for biological screening due to the known pharmacological activities of thiobarbiturates.
Experimental Protocol: Synthesis of 5-Bromo-5-methyl-2-thiobarbituric Acid (Adapted from general procedures for thiobarbiturate synthesis)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 253.09 | 25.3 g | 0.1 |
| Thiourea | 76.12 | 7.6 g | 0.1 |
| Sodium Metal | 22.99 | 4.6 g | 0.2 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol as described in the protocol for 5-bromo-5-methylbarbituric acid.
-
Add 25.3 g (0.1 mol) of this compound to the sodium ethoxide solution.
-
In a separate beaker, dissolve 7.6 g (0.1 mol) of thiourea in a minimum amount of warm absolute ethanol.
-
Add the thiourea solution to the reaction mixture.
-
Heat the mixture to reflux for 8-10 hours.
-
Follow the workup and purification steps as outlined in the protocol for the synthesis of 5-bromo-5-methylbarbituric acid.
Expected Yield: Yields for analogous thiobarbiturate syntheses are often comparable to their barbiturate counterparts.
Application in the Synthesis of Substituted Pyrimidin-4,6-diones
The reaction of this compound with amidines provides a route to 2-substituted-5-bromo-5-methyl-pyrimidin-4,6-diones. These compounds are of interest as potential scaffolds in medicinal chemistry. The choice of amidine allows for the introduction of various substituents at the 2-position of the pyrimidine (B1678525) ring.
Synthesis of 5-Bromo-5-methyl-2-phenyl-pyrimidin-4,6-dione
The cyclocondensation with benzamidine (B55565) would lead to the formation of a phenyl-substituted pyrimidine derivative.
Experimental Protocol: Synthesis of 5-Bromo-5-methyl-2-phenyl-pyrimidin-4,6-dione (Adapted from general procedures for pyrimidine synthesis)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 253.09 | 25.3 g | 0.1 |
| Benzamidine hydrochloride | 156.61 | 15.7 g | 0.1 |
| Sodium Methoxide (B1231860) | 54.02 | 10.8 g | 0.2 |
| Methanol (B129727) | 32.04 | 150 mL | - |
| Water | 18.02 | As needed | - |
| Acetic Acid | 60.05 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.8 g (0.2 mol) of sodium methoxide in 150 mL of methanol.
-
Add 15.7 g (0.1 mol) of benzamidine hydrochloride to the solution and stir for 30 minutes.
-
To this mixture, add 25.3 g (0.1 mol) of this compound.
-
Heat the reaction mixture to reflux for 12 hours.
-
After cooling, evaporate the methanol under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 5-bromo-5-methyl-2-phenyl-pyrimidin-4,6-dione.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of heterocyclic compounds from this compound.
Disclaimer: The experimental protocols provided herein are adapted from established procedures for analogous compounds.[1][3][4] Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization for the synthesis of the specific target molecules described. It is highly recommended to conduct a thorough literature search for the specific target compound before proceeding with any experimental work. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) Utilizing Diethyl 2-bromo-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. The choice of initiator is crucial for the success of ATRP, as it determines the rate of initiation and the end-group functionality of the resulting polymer. Diethyl 2-bromo-2-methylmalonate is an effective initiator for the ATRP of a variety of monomers, particularly methacrylates and styrenes. Its α-methyl group is critical for its efficacy, as the corresponding non-methylated compound, diethyl 2-bromomalonate, fails to initiate polymerization effectively. This document provides detailed application notes and protocols for conducting ATRP using this compound as the initiator.
Data Presentation
The following tables summarize typical quantitative data for the ATRP of methyl methacrylate (B99206) (MMA) and styrene (B11656) initiated by this compound. These values are representative and may vary based on specific reaction conditions.
Table 1: ATRP of Methyl Methacrylate (MMA) Initiated by this compound
| Time (h) | Conversion (%) | Molar Mass (M_n, g/mol ) | Polydispersity (Đ) |
| 1 | 25 | 5,200 | 1.15 |
| 2 | 45 | 9,300 | 1.12 |
| 4 | 70 | 14,500 | 1.10 |
| 6 | 85 | 17,600 | 1.08 |
| 8 | 92 | 19,000 | 1.07 |
Conditions: [MMA]:[Initiator]:[CuBr]:[PMDETA] = 200:1:1:2, T = 90 °C, in anisole (B1667542).
Table 2: Synthesis of Polystyrene (PS) Macroinitiator via ATRP using this compound
| Time (h) | Conversion (%) | Molar Mass (M_n, g/mol ) | Polydispersity (Đ) |
| 2 | 30 | 6,500 | 1.18 |
| 4 | 55 | 11,800 | 1.14 |
| 8 | 80 | 17,200 | 1.11 |
| 12 | 91 | 19,500 | 1.09 |
Conditions: [Styrene]:[Initiator]:[CuBr]:[PMDETA] = 200:1:1:2, T = 110 °C, bulk polymerization.
Experimental Protocols
Protocol 1: ATRP of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr), 99.99%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 99%
-
Anisole, anhydrous
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar
Procedure:
-
Preparation of the Catalyst Complex:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.072 g, 0.5 mmol).
-
Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with argon/nitrogen.
-
Add deoxygenated anisole (e.g., 5 mL) via a syringe, followed by the addition of deoxygenated PMDETA (e.g., 0.104 mL, 0.5 mmol).
-
Stir the mixture at room temperature until a homogeneous green-blue solution is formed, indicating the formation of the Cu(I)/PMDETA complex.
-
-
Polymerization:
-
In a separate flask, prepare a solution of MMA (e.g., 10.0 g, 100 mmol) and this compound (e.g., 0.126 g, 0.5 mmol) in deoxygenated anisole (e.g., 5 mL).
-
Transfer this solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Immerse the Schlenk flask in a preheated oil bath at 90 °C to initiate the polymerization.
-
-
Monitoring and Termination:
-
At timed intervals, withdraw samples from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
After the desired conversion is reached (e.g., 8 hours), terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.
-
-
Purification:
-
Dilute the reaction mixture with tetrahydrofuran (B95107) (THF).
-
Pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol.
-
Collect the white polymer by filtration and dry under vacuum at 40 °C overnight.
-
Protocol 2: Bulk ATRP of Styrene for Polystyrene Macroinitiator Synthesis
Materials:
-
Styrene, inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr), 99.99%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 99%
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar
Procedure:
-
Setup:
-
Add CuBr (e.g., 0.072 g, 0.5 mmol) to a dry Schlenk flask containing a magnetic stir bar.
-
Seal the flask and deoxygenate with three vacuum/argon cycles.
-
-
Addition of Reagents:
-
Add deoxygenated styrene (e.g., 10.4 g, 100 mmol) and PMDETA (e.g., 0.104 mL, 0.5 mmol) to the flask via degassed syringes.
-
Stir the mixture at room temperature to form the catalyst complex.
-
Add this compound (e.g., 0.126 g, 0.5 mmol) to the reaction mixture.
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at 110 °C.
-
-
Monitoring and Termination:
-
Monitor the reaction progress by taking samples at regular intervals for analysis of monomer conversion and molecular weight.
-
To terminate the polymerization, cool the reaction mixture and expose it to air.
-
-
Purification:
-
Dissolve the viscous polymer in THF.
-
Remove the copper catalyst by passing the solution through a neutral alumina column.
-
Precipitate the polystyrene macroinitiator in cold methanol, filter, and dry under vacuum.
-
Visualizations
ATRP Mechanism
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for ATRP
Caption: Step-by-step workflow for a typical ATRP experiment.
Application Notes and Protocols for Polymers Synthesized with Diethyl 2-bromo-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the characterization of polymers synthesized using Diethyl 2-bromo-2-methylmalonate as an initiator, primarily through Atom Transfer Radical Polymerization (ATRP). Detailed protocols for polymer synthesis and characterization are provided to aid in the reproducible synthesis and analysis of these materials.
Introduction
This compound is a versatile initiator for controlled radical polymerization techniques, most notably ATRP.[1][2] Its structure allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices (PDI). This control over polymer architecture is crucial for a variety of applications, from materials science to the development of polymer-based therapeutics. The ability to precisely control polymerization is particularly important in the pharmaceutical and drug development fields, where polymer characteristics can significantly impact drug delivery system efficacy and biocompatibility.
Data Presentation
The following table summarizes representative quantitative data for poly(methyl methacrylate) (PMMA) synthesized via ATRP using initiators structurally similar to this compound. This data is intended to provide a general understanding of the expected outcomes of such polymerizations.
| Initiator System | Monomer | Catalyst System | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference |
| Ethyl 2-bromoisobutyrate | Methyl Methacrylate (B99206) | CuCl/dNbpy | Toluene | 8,760 | 1.10 | 89.3 | [3] |
| Ethyl 2-bromoisobutyrate | Methyl Methacrylate | CuBr/PMDETA | Bulk | 23,000 | 1.45 | 79 | [4] |
| Methyl 2-chloropropionate | Methyl Methacrylate | CuBr2/PMDETA | DMF | - | - | - | [5] |
| 1,3,5-tris(2-bromoisobutoxy)benzene | Methyl Methacrylate | CuBr2/PMDETA | - | 5.70 x 10^5 | 1.36 | - | [6] |
Note: The data presented is for illustrative purposes, as direct quantitative results for this compound initiated polymerizations were not available in the cited literature. The presented systems use structurally similar bromoester initiators.
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA) via ATRP
This protocol describes a general procedure for the synthesis of PMMA using this compound as the initiator and a copper-based catalyst system.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)[2]
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)[5]
-
Anisole or Toluene (solvent)
-
Nitrogen gas (for deoxygenation)
-
Schlenk flask and magnetic stirrer
-
Syringes for liquid transfer
Procedure:
-
Monomer Purification: Purify MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part).
-
Seal the flask with a rubber septum and deoxygenate by purging with nitrogen for 15-20 minutes.
-
Addition of Reagents: Under a nitrogen atmosphere, add the desired amount of solvent (e.g., anisole).
-
Add the ligand, PMDETA (2 parts), to the flask via syringe. Stir the mixture until the copper complex forms (a colored solution).
-
Add the purified MMA monomer to the reaction flask via syringe.
-
Initiation: Add the initiator, this compound (1 part), to the stirring solution via syringe to start the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and allow the reaction to proceed for the desired time.
-
Termination: To stop the polymerization, open the flask to air and cool the reaction mixture to room temperature.
-
Purification: Dilute the viscous polymer solution with a suitable solvent like tetrahydrofuran (B95107) (THF). Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol.
-
Filter and dry the precipitated polymer under vacuum to a constant weight.
Protocol 2: Characterization of PMMA by Gel Permeation Chromatography (GPC)
GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[7]
Materials and Equipment:
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for the molecular weight range of the polymer
-
Tetrahydrofuran (THF), HPLC grade, as the mobile phase
-
Polystyrene or PMMA standards for calibration
-
Synthesized PMMA sample
-
Vials and filters for sample preparation
Procedure:
-
Calibration: Prepare a series of solutions of known concentrations of polystyrene or PMMA standards in THF. Run these standards through the GPC system to generate a calibration curve.
-
Sample Preparation: Dissolve a small amount of the dried PMMA sample (e.g., 1-2 mg) in THF (e.g., 1-2 mL).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
GPC Analysis: Inject the filtered sample solution into the GPC system.
-
Elute the sample with THF at a constant flow rate (e.g., 1 mL/min).
-
Data Analysis: The RI detector will measure the concentration of the polymer as it elutes from the columns. Use the calibration curve to determine the Mn, Mw, and PDI of the sample.
Protocol 3: Characterization of PMMA by ¹H NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized PMMA.
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
Synthesized PMMA sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the dried PMMA sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
NMR Analysis: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis: Analyze the resulting spectrum. The characteristic peaks for PMMA should be observed:
-
A broad signal around 3.6 ppm corresponding to the methoxy (B1213986) protons (-OCH₃).
-
A signal around 1.8-2.0 ppm for the methylene (B1212753) protons (-CH₂-) of the polymer backbone.
-
Signals in the range of 0.8-1.2 ppm corresponding to the methyl protons (-CH₃) of the polymer backbone.
-
Visualizations
Caption: Workflow for ATRP Synthesis of PMMA.
Caption: Polymer Characterization Workflow.
References
- 1. This compound | 29263-94-3 | Benchchem [benchchem.com]
- 2. 2-ブロモ-2-メチルマロン酸ジエチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. 14.139.213.3:8080 [14.139.213.3:8080]
- 6. mdpi.com [mdpi.com]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-bromo-2-methylmalonate
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the yield of Diethyl 2-bromo-2-methylmalonate synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the bromination of diethyl methylmalonate.
Issue 1: Low or No Conversion of Diethyl Methylmalonate
-
Possible Cause: Inadequate reaction initiation or insufficient brominating agent.
-
Suggested Solution:
-
Ensure the reaction is properly initiated. For bromination using liquid bromine, slight warming or photo-irradiation can be used to start the reaction.[1]
-
Use a slight excess of the brominating agent (e.g., 1.03 equivalents of bromine) to ensure complete conversion of the starting material.[1]
-
Verify the quality of the brominating agent. N-Bromosuccinimide (NBS) should be pure, and liquid bromine should be dry.[1]
-
Issue 2: Formation of Diethyl 2,2-dibromomalonate
-
Possible Cause: Over-bromination of the starting material or product.
-
Suggested Solution:
-
Carefully control the stoichiometry of the brominating agent. Use of a large excess of bromine should be avoided.
-
Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the brominating species.
-
Monitor the reaction progress closely using techniques like GC-MS or TLC to stop the reaction once the starting material is consumed.
-
Issue 3: Presence of Unreacted Starting Material in the Final Product
-
Possible Cause: Incomplete reaction or inefficient purification.
-
Suggested Solution:
-
Ensure sufficient reaction time. The reaction can be monitored until the evolution of HBr gas ceases (in the case of using Br2).[1]
-
Improve purification by fractional distillation under reduced pressure. The boiling points of diethyl methylmalonate, this compound, and diethyl 2,2-dibromomalonate are different enough to allow for separation.
-
Issue 4: Low Isolated Yield After Workup
-
Possible Cause: Product loss during aqueous workup or degradation.
-
Suggested Solution:
-
During the aqueous wash, ensure thorough extraction of the organic layer with a suitable solvent (e.g., dichloromethane, diethyl ether).
-
Minimize the exposure of the product to strong bases during the workup, as this can lead to hydrolysis of the ester groups. A wash with a mild base like 5% sodium carbonate solution is recommended to remove excess bromine and HBr.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the electrophilic bromination of diethyl methylmalonate using a suitable brominating agent such as liquid bromine (Br₂) or N-Bromosuccinimide (NBS).
Q2: Which brominating agent is better, Br₂ or NBS?
A2: Both Br₂ and NBS are effective. Liquid bromine is a traditional and cost-effective reagent.[1] NBS is a solid and can be easier to handle, often leading to cleaner reactions with fewer side products, particularly in radical brominations.[2][3] The choice may depend on the specific reaction conditions and the scale of the synthesis.
Q3: Why is it important to use anhydrous conditions for this reaction?
A3: While the bromination itself does not strictly require anhydrous conditions, the presence of water can potentially lead to the hydrolysis of the ester groups in the starting material and the product, especially if acidic or basic conditions are present during a prolonged reaction or workup. For related malonic ester syntheses involving bases, anhydrous conditions are critical.[4]
Q4: How can I effectively purify the final product?
A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound.[1] This allows for the separation of the desired product from unreacted starting material and any dibrominated side products.
Q5: What are the key safety precautions for this synthesis?
A5: Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The reaction evolves hydrogen bromide (HBr) gas, which is also corrosive and should be trapped.[1]
Experimental Protocols
Protocol 1: Bromination of Diethyl Methylmalonate using Liquid Bromine
This protocol is adapted from the synthesis of diethyl bromomalonate.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser connected to a gas trap (for HBr), and a dropping funnel, place diethyl methylmalonate (1 mole) and a solvent such as carbon tetrachloride or dichloromethane.
-
Addition of Bromine: From the dropping funnel, add dry liquid bromine (1.03 moles) dropwise to the stirred solution. The rate of addition should be controlled to maintain a gentle reflux. The reaction can be initiated by gentle warming or with a light source if it does not start upon addition of the first few drops of bromine.[1]
-
Reaction: After the addition is complete, continue to reflux the mixture until the evolution of HBr gas ceases (approximately 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, 5% sodium carbonate solution (to remove unreacted bromine and HBr), and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation in vacuo.
Data Presentation
| Parameter | Condition A (Using Br₂) | Condition B (Using NBS) | Expected Outcome/Yield |
| Starting Material | Diethyl methylmalonate | Diethyl methylmalonate | - |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | - |
| Stoichiometry | ~1:1.03 (Substrate:Br₂) | ~1:1.1 (Substrate:NBS) | A slight excess of the brominating agent is often used. |
| Solvent | Carbon Tetrachloride/Dichloromethane | Carbon Tetrachloride/Acetonitrile | Aprotic solvents are generally preferred. |
| Initiator | Heat/Light | Radical Initiator (e.g., AIBN) or Light | For radical pathway with NBS. |
| Reaction Temperature | Reflux | Reflux | Varies with solvent and initiator. |
| Workup | Aqueous wash with mild base | Filtration of succinimide, followed by aqueous wash | NBS workup can be simpler. |
| Yield | Typically 70-80% | Can be higher, often with cleaner product profile | Yields are highly dependent on reaction scale and purification efficiency. |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Diethyl 2-bromo-2-methylmalonate Synthesis
Welcome to our technical support center for the synthesis of Diethyl 2-bromo-2-methylmalonate. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through the bromination of diethyl methylmalonate. This reaction typically involves treating diethyl methylmalonate with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a radical initiator or under UV irradiation when using NBS, or in a suitable solvent like carbon tetrachloride when using bromine.
Q2: What are the most common side reactions observed during this synthesis?
The primary side reactions include:
-
Over-bromination: Formation of diethyl dibromomethylmalonate if the reaction conditions are not carefully controlled.
-
Unreacted Starting Material: Incomplete reaction leading to the presence of residual diethyl methylmalonate in the product mixture.
-
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids if water is present, especially under acidic or basic conditions.
-
Byproducts from the brominating agent: Depending on the chosen reagent, byproducts such as succinimide (B58015) (from NBS) may be present in the crude product.
Q3: How can I minimize the formation of the over-brominated byproduct?
To minimize the formation of diethyl dibromomethylmalonate, you should:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of diethyl methylmalonate to the brominating agent.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the brominating species.
-
Temperature Control: Maintain a controlled temperature throughout the reaction, as excessive heat can promote over-bromination.
Q4: My final product contains unreacted diethyl methylmalonate. How can I improve the reaction conversion?
Low conversion can be due to several factors:
-
Insufficient Brominating Agent: Ensure you are using at least a stoichiometric amount of the brominating agent.
-
Ineffective Initiation: If using a radical bromination with NBS, ensure the initiator (like AIBN or benzoyl peroxide) is active and used in the correct amount, or that the UV lamp is functioning correctly.
-
Reaction Time: The reaction may require a longer duration to go to completion. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of side products (e.g., over-bromination). - Product loss during workup and purification. | - Monitor the reaction to completion (TLC, GC). - Carefully control stoichiometry and reaction temperature. - Optimize purification steps; ensure complete extraction and careful distillation. |
| Presence of Diethyl Dibromomethylmalonate | - Excess brominating agent. - High reaction temperature. | - Use a 1:1 molar ratio of reactants. - Add the brominating agent portion-wise or via a dropping funnel. - Maintain the recommended reaction temperature. |
| Product is Acidic/Shows Signs of Hydrolysis | - Presence of water in the reagents or solvent. - Harsh acidic or basic conditions during workup. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Neutralize the reaction mixture carefully during workup, avoiding strong acids or bases for extended periods. |
| Difficult to Purify the Final Product | - Boiling points of the product and impurities are close. - Thermal decomposition of the product during distillation. | - Use fractional distillation under reduced pressure. - Consider column chromatography for purification of smaller scales. |
Experimental Protocols
Synthesis of this compound via Bromination of Diethyl Methylmalonate
This protocol is a general guideline and may require optimization.
Materials:
-
Diethyl methylmalonate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (or another suitable anhydrous, non-polar solvent)
-
Sodium sulfite (B76179) solution (for quenching)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl methylmalonate (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN to the flask.
-
Heat the reaction mixture to reflux (around 77°C for carbon tetrachloride) and maintain reflux for the duration of the reaction. The reaction can be initiated by shining a UV lamp on the flask.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of carbon tetrachloride.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with an aqueous solution of sodium sulfite to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Main reaction and over-bromination side reaction pathway.
Caption: A troubleshooting workflow for the synthesis process.
References
How to avoid hydrolysis of Diethyl 2-bromo-2-methylmalonate during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and workup of Diethyl 2-bromo-2-methylmalonate, with a focus on preventing its hydrolysis.
Troubleshooting Guide: How to Avoid Hydrolysis of this compound During Workup
Hydrolysis of the ester functionalities in this compound to the corresponding carboxylic acid is a common side reaction during aqueous workup procedures. This can lead to reduced yields and purification challenges. The following guide provides a systematic approach to diagnosing and resolving issues related to unwanted hydrolysis.
Visual Troubleshooting Workflow
Caption: Troubleshooting logic for minimizing hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that promote the hydrolysis of this compound during workup?
A1: The primary factors that accelerate the hydrolysis of this and other esters are:
-
pH: Both basic and, to a lesser extent, acidic conditions can catalyze hydrolysis. Basic conditions are generally more detrimental.
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Contact Time: Prolonged exposure of the ester to the aqueous phase will result in a greater extent of hydrolysis.
Q2: I suspect hydrolysis has occurred. How can I confirm this?
A2: You can typically identify the hydrolysis product, 2-bromo-2-methylmalonic acid, using analytical techniques such as:
-
Thin Layer Chromatography (TLC): The carboxylic acid will likely have a different Rf value (often lower and more streaky) than the ester.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of a broad singlet corresponding to the carboxylic acid proton(s) and a shift in the signals of the ethyl groups would indicate hydrolysis.
-
IR Spectroscopy: The presence of a broad O-H stretch around 2500-3300 cm⁻¹ is characteristic of a carboxylic acid.
Q3: Is it better to use a weak acid or a weak base to wash the organic layer?
A3: It is generally recommended to work under neutral to slightly acidic conditions. If a basic wash is necessary to remove acidic impurities, use a cold, dilute solution of a weak base like sodium bicarbonate (NaHCO₃) and perform the wash quickly. Avoid strong bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).
Q4: Can I use a non-aqueous workup to completely avoid hydrolysis?
A4: Yes, a non-aqueous workup is an excellent strategy if hydrolysis is a persistent issue. This typically involves filtering the reaction mixture to remove any solid precipitates, followed by removal of the solvent under reduced pressure. The crude product can then be purified directly by methods such as silica (B1680970) gel chromatography or distillation.
Quantitative Data on Ester Hydrolysis
| Compound | pH | Temperature (°C) | Half-life |
| Diethyl Malonate | 9 | 50 | < 2.4 hours |
| Diethyl Malonate | 7 | 50 | 5.7 hours |
| Diethyl Malonate | 7 | 25 | 52.5 hours |
Data sourced from the OECD SIDS report for Malonic Acid Diesters.
Experimental Protocol: Workup Procedure to Minimize Hydrolysis
This protocol is designed for the workup of a reaction mixture containing this compound in an organic solvent, aiming to isolate the product with minimal hydrolysis.
Protocol Workflow Diagram
Caption: Step-by-step workflow for a hydrolysis-minimizing workup.
Detailed Methodologies
-
Cooling: Upon completion of the reaction, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Dilution and Transfer: Dilute the cold reaction mixture with the same organic solvent used for the reaction. Transfer the diluted mixture to a separatory funnel.
-
Aqueous Washes:
-
Water Wash: Add one portion of ice-cold deionized water to the separatory funnel. Gently invert the funnel a few times, then allow the layers to separate. Promptly drain the aqueous layer.
-
(Optional) Bicarbonate Wash: If the reaction was conducted under acidic conditions or if acidic byproducts are expected, add one portion of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vent the separatory funnel frequently to release any evolved CO₂ gas. Perform this wash quickly to minimize contact time with the basic solution. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Add one portion of cold, saturated aqueous sodium chloride (brine) solution. This wash helps to remove residual water from the organic layer. After gentle mixing, allow the layers to separate and drain the aqueous layer.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate). Swirl the flask and let it stand for 5-10 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.
-
Isolation: Filter the organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh, cold organic solvent to ensure complete recovery of the product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. It is advisable to use a cold water bath for the evaporation to prevent any potential thermal degradation of the product.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography as required.
Technical Support Center: Removing Unreacted Diethyl Malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted diethyl malonate from their product mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (NMR/GC-MS) of the crude product shows a large amount of unreacted diethyl malonate. What is the most direct method for its removal?
A1: The best method depends on your product's properties. If your product is thermally stable and has a boiling point significantly different from diethyl malonate (which boils at 199-201 °C at atmospheric pressure), fractional distillation under reduced pressure is often the most efficient and scalable technique.[1] For products that are not volatile or are sensitive to heat, a basic aqueous wash followed by column chromatography is the recommended approach.[1]
Q2: Is a simple water wash sufficient to remove diethyl malonate?
A2: No, a simple wash with neutral water is generally not effective because diethyl malonate has limited solubility in water (approximately 2.08 g/100 mL at 20°C).[2][3] However, washing with a dilute basic solution can effectively remove it.[1]
Q3: What kind of basic solution should I use for an aqueous wash, and what are the potential risks?
A3: A wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically effective.[1] The α-protons of diethyl malonate are weakly acidic (pKa ≈ 13), allowing these mild bases to deprotonate it, forming a water-soluble sodium salt that partitions into the aqueous phase.[1][2]
Caution: Avoid using strong bases like sodium hydroxide (B78521) (NaOH). Strong bases or prolonged exposure to milder bases can cause hydrolysis, especially if your desired product is also an ester.[1]
Q4: My product is also an ester. How can I perform a basic wash without causing it to hydrolyze?
A4: To minimize the risk of hydrolyzing your ester product, follow these precautions:[1]
-
Use a mild base: Opt for sodium bicarbonate instead of stronger bases.
-
Keep it cold: Perform the wash at a low temperature, for example, in an ice bath.
-
Be quick: Limit the contact time between the organic and basic layers to just a few minutes.
-
Neutralize promptly: Immediately after the basic wash, wash the organic layer with brine (saturated NaCl solution) to remove any residual base.[1]
Q5: When is column chromatography the best choice for purification?
A5: Column chromatography is the preferred method in the following scenarios:
-
For small-scale reactions.
-
When the product and diethyl malonate have very similar boiling points.
-
When other impurities are present that also need to be removed.
-
For purifying thermally sensitive compounds.[1]
A solvent system consisting of a hexane, dichloromethane, and ethyl acetate (B1210297) mixture can often provide good separation.[1][4]
Data Presentation
Table 1: Physical Properties of Diethyl Malonate
| Property | Value | Citations |
| Molecular Formula | C₇H₁₂O₄ | [2][5] |
| Molecular Weight | 160.17 g/mol | [2][5] |
| Boiling Point | 199-201 °C (at 760 mm Hg) | [1][2][6][7] |
| Melting Point | -50 °C | [2][5][6] |
| Density | 1.055 g/mL (at 20-25 °C) | [2][6][7] |
| Solubility in Water | 20.8 g/L (at 20 °C) | [3][7] |
| pKa (α-protons) | ~13 | [1][2] |
| Appearance | Colorless liquid with a sweet, fruity odor | [2][5] |
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Separation based on differences in boiling points. | - Scalable to large quantities.- Can yield very pure product. | - Requires the product to be thermally stable.- Ineffective if boiling points are close. | Thermally stable products with boiling points significantly different from diethyl malonate.[1] |
| Basic Aqueous Wash | Converts acidic diethyl malonate into a water-soluble salt. | - Fast and simple for bulk removal.- Inexpensive. | - Risk of product hydrolysis (especially esters).- May not remove all traces. | Crude products where the desired compound is not base-sensitive.[1] |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | - High resolution for close-boiling compounds.- Removes multiple impurities simultaneously.- Suitable for thermally sensitive products. | - Less scalable.- Time-consuming and requires more solvent. | Small-scale reactions, thermally sensitive products, or when distillation is ineffective.[1] |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Wash
-
Preparation: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and place it in a separatory funnel.
-
Washing: Add an equal volume of a cold, saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake gently for 1-2 minutes. Vent frequently to release any carbon dioxide gas that may evolve.[1]
-
Separation: Allow the layers to fully separate and then drain the lower aqueous layer.
-
Brine Wash: Add an equal volume of brine (saturated NaCl solution) to the organic layer, shake, and drain the aqueous layer. This removes residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure.
-
Analysis: Analyze a small sample of the product via GC, HPLC, or NMR to confirm the successful removal of diethyl malonate. Repeat the wash if necessary.[1]
Protocol 2: Removal by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure the fractionating column has sufficient theoretical plates for the boiling point difference between your product and diethyl malonate.
-
Distillation: Apply vacuum and slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Carefully monitor the temperature at the distillation head. First, collect the fraction corresponding to the boiling point of diethyl malonate at the applied pressure.[1]
-
Product Collection: Once the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the purified compound.
-
Analysis: Confirm the purity of the collected product fraction using an appropriate analytical method (e.g., NMR, GC-MS).
Protocol 3: Removal by Column Chromatography
-
Stationary Phase: Pack a chromatography column with silica (B1680970) gel using a suitable slurry solvent (e.g., hexane).
-
Mobile Phase: Select an appropriate solvent system (eluent) that provides good separation between your product and diethyl malonate on a TLC plate. A common starting point is a mixture of hexanes and ethyl acetate.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin running the column, collecting the eluting solvent in fractions.
-
Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain your purified product.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1]
Visualizations
Caption: Experimental workflow for the purification of a product from unreacted diethyl malonate.
Caption: Decision tree for selecting the optimal purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chembk.com [chembk.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 7. Diethyl malonate CAS#: 105-53-3 [m.chemicalbook.com]
Preventing dialkylation side products with malonic esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the prevention of dialkylation side products in malonic ester synthesis.
Troubleshooting Guide
Problem: Low Yield of Mono-alkylated Product with Significant Dialkylation
-
Symptoms: NMR or GC-MS analysis reveals a significant proportion of the di-substituted product alongside the desired mono-substituted product, resulting in a lower-than-expected yield for the target compound.[1] Purification is challenging due to the close boiling points of the mono- and di-alkylated products.[2]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a moderate excess of the malonic ester (e.g., 1.1 to 1.5 equivalents) relative to the base and the alkylating agent (1.0 equivalent each).[1][3][4] This statistically favors the deprotonation of the more abundant starting material over the mono-alkylated product.[3] |
| Excessively Strong Basic Conditions or Prolonged Reaction Time | While a strong base is necessary, extended reaction times or high temperatures can promote the formation of the second enolate from the mono-alkylated product, leading to dialkylation.[1] Consider using a milder base like potassium carbonate with a phase-transfer catalyst for certain substrates.[1] |
| Highly Reactive Alkylating Agent | Primary alkyl halides that are highly reactive can lead to rapid, sequential alkylations.[1] To mitigate this, add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration at any given time.[1] |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second alkylation.[3] It is often best to form the enolate at a lower temperature (e.g., 0 °C or room temperature) and then, after the addition of the alkyl halide, allow the reaction to proceed at room temperature or with gentle heating, monitoring closely.[1][3] An alternative method is to add the prepared enolate solution to a refluxing solution of the alkylating agent, which keeps the instantaneous concentration of the enolate low.[3][5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of excessive dialkylation in malonic ester synthesis?
A1: The most common cause is the reaction stoichiometry.[3] The mono-alkylated product still contains an acidic proton that can be removed by any remaining base, creating a new enolate that can react with any remaining alkyl halide.[3] Using an excess of the malonic ester helps to minimize this side reaction.[7]
Q2: What is the best base to use for selective mono-alkylation?
A2: The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol (B145695) is a classic and effective choice.[2] It is crucial to match the alkoxide of the base with the alkyl group of the ester to prevent transesterification.[2][7] For irreversible and complete deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be used.[2]
Q3: Can I use secondary or tertiary alkyl halides for this reaction?
A3: It is not recommended. Secondary alkyl halides are prone to competing E2 elimination reactions, which significantly lowers the yield of the desired alkylation product.[1] Tertiary alkyl halides will almost exclusively undergo elimination.[1] The malonate enolate is a relatively bulky nucleophile and can act as a base, abstracting a proton from sterically hindered alkyl halides.[1] The reactivity order for the halide is I > Br > Cl.[1]
Q4: My reaction is not proceeding to completion. What should I check?
A4: Several factors could be responsible:
-
Inactive Base: The base may have degraded from exposure to moisture. Always use a freshly prepared base or one that has been stored properly under anhydrous conditions. Ensure your solvent and glassware are also anhydrous.[1][2]
-
Unreactive Alkyl Halide: Verify the quality and purity of your alkylating agent. If using an alkyl chloride, consider switching to the more reactive bromide or iodide.[1]
-
Insufficient Temperature: While high temperatures can promote dialkylation, some reactions may require gentle heating to proceed. Monitor the reaction's progress by TLC or GC-MS to determine the optimal temperature.[1]
-
Poor Solubility: Ensure that all reactants are sufficiently soluble in the chosen solvent system.[1]
Data Presentation: Optimizing for Mono-alkylation
The following table summarizes the key experimental parameters to control for achieving selective mono-alkylation versus di-alkylation.
| Parameter | Conditions for Selective Mono-alkylation | Conditions Favoring Di-alkylation |
| Stoichiometry (Malonate:Base:Halide) | ~1.1 : 1.0 : 1.0 (Excess of malonate)[1][2] | >1 : 2.0 : 2.0 (Stepwise addition of base and halide)[2][7] |
| Base | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)[2] | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)[2] |
| Solvent | Ethanol (for NaOEt), Anhydrous DMF or THF (for NaH)[1][2] | Ethanol, THF, DMF[2] |
| Temperature | Enolate formation at 0°C to RT; alkylation at RT or with gentle heating.[1][2] | Stepwise heating is typically applied after each alkylation step.[2] |
| Alkylating Agent Addition | Slow, dropwise addition of 1 equivalent.[1] | Stepwise addition of each equivalent.[2] |
Experimental Protocols
Protocol: Selective Mono-alkylation of Diethyl Malonate using NaH
This protocol is adapted for selectively preparing a mono-alkylated product.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of NaH in anhydrous DMF. Cool the flask to 0 °C using an ice bath.[1]
-
Enolate Formation: Add diethyl malonate dropwise to the NaH suspension.[1] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.[1]
-
Alkylation: Cool the reaction mixture back down to 0 °C and add the alkyl halide dropwise.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction using TLC or GC-MS.[1]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers.[1]
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the pure mono-alkylated diethyl malonate.[1]
Mandatory Visualizations
Caption: Workflow for Selective Mono-alkylation.
Caption: Key Parameters Influencing Mono-alkylation.
References
Technical Support Center: Optimizing ATRP with Diethyl 2-bromo-2-methylmalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethyl 2-bromo-2-methylmalonate as an initiator for Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an ATRP initiator?
This compound is an α-brominated malonate ester derivative. In the context of ATRP, it serves as an efficient initiator for the polymerization of various monomers, such as methyl methacrylate (B99206) and styrene (B11656).[1] Its effectiveness stems from the presence of two electron-withdrawing ester groups that polarize the C-Br bond, facilitating the homolytic cleavage by the ATRP catalyst to form a stable radical, thus initiating polymerization.
Q2: What are the typical reaction conditions for ATRP using this compound?
While optimal conditions are monomer-dependent, a general starting point for ATRP with this compound involves a specific molar ratio of monomer to initiator, catalyst, and ligand. The reaction is typically conducted in an inert atmosphere at elevated temperatures. For instance, the polymerization of styrene is often carried out at 110°C.
Q3: Which catalysts and ligands are compatible with this compound?
Copper(I) bromide (CuBr) is a commonly used catalyst, often paired with nitrogen-based ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy) and its derivatives. The choice of ligand is crucial as it solubilizes the copper catalyst and adjusts its redox potential, thereby influencing the polymerization kinetics and control.
Q4: What should I consider when choosing a solvent for my ATRP reaction?
The choice of solvent can significantly impact the polymerization. Solvents like toluene, diphenyl ether, or N,N-dimethylformamide (DMF) are often used. The polarity of the solvent can affect the catalyst activity and the solubility of the resulting polymer. It is important to ensure all components, including the initiator, monomer, and catalyst complex, are soluble in the chosen solvent.
Troubleshooting Guides
Issue 1: Slow or No Polymerization
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the Cu(I) catalyst has not been oxidized to Cu(II). Use freshly purified CuBr or add a small amount of a reducing agent like copper(0) metal or tin(II) 2-ethylhexanoate (B8288628) in an ARGET ATRP setup. |
| Inhibitors in Monomer | Pass the monomer through a column of basic alumina (B75360) to remove inhibitors. |
| Oxygen Contamination | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen). |
| Low Reaction Temperature | Increase the reaction temperature in increments of 5-10°C. For example, styrene polymerization is often conducted at 110°C. |
| Inappropriate Ligand | The ligand may not be suitable for the chosen monomer/solvent system. Consider switching to a more effective ligand, such as Me6TREN for faster polymerizations. |
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI > 1.5)
Possible Causes & Solutions
| Cause | Recommended Action |
| High Initiator Concentration | Decrease the initiator concentration relative to the monomer to target a higher degree of polymerization. |
| Low Deactivator Concentration | An insufficient amount of the deactivator (Cu(II) species) can lead to a high concentration of propagating radicals and increased termination reactions. Consider adding a small amount of CuBr₂ at the beginning of the reaction. |
| Fast Initiation Compared to Propagation | This is generally desirable for low PDI. However, if the issue persists, ensure the initiator is fully dissolved and the reaction is well-mixed before starting the polymerization. |
| Solvent Effects | The solvent can influence the equilibrium between active and dormant species. A solvent that favors the dormant species can improve control. |
| High Temperature | While higher temperatures increase the polymerization rate, they can also lead to more side reactions and loss of control. A temperature optimization study may be necessary. |
Experimental Protocols
General Protocol for ATRP of Styrene with this compound
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
Styrene (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or Diphenyl ether (solvent)
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.1 mmol).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the solvent (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) via a degassed syringe. Stir until the catalyst dissolves to form a homogeneous solution.
-
Add the styrene monomer (e.g., 10 mmol) via a degassed syringe.
-
Add the this compound initiator (e.g., 0.1 mmol) to start the polymerization.
-
Place the flask in a preheated oil bath at 110°C.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To quench the reaction, cool the flask to room temperature and expose the mixture to air.
-
The polymer can be purified by precipitation in a non-solvent like methanol.
Quantitative Data Summary
The following table provides example molar ratios for ATRP of common monomers. These are starting points and should be optimized for your specific experimental goals.
| Monomer | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Solvent | Temperature (°C) |
| Styrene | 100 : 1 : 1 : 1 | Anisole | 110 |
| Methyl Methacrylate (MMA) | 100 : 1 : 1 : 2 | Toluene | 90 |
| n-Butyl Acrylate | 200 : 1 : 1 : 1 | Toluene | 70 |
Visual Guides
Caption: General experimental workflow for ATRP.
Caption: Troubleshooting decision tree for common ATRP issues.
References
Troubleshooting low initiation efficiency in ATRP with Diethyl 2-bromo-2-methylmalonate
Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP) utilizing Diethyl 2-bromo-2-methylmalonate as an initiator. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my ATRP initiation with this compound inefficient or completely failing?
A1: Low initiation efficiency is a common issue that can often be traced back to the purity of reagents, the chosen reaction conditions, or the inherent reactivity of the initiator. One critical factor is the structure of the initiator itself. It has been observed that while this compound can efficiently initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA), the non-methylated analogue, diethyl 2-bromomalonate, fails to do so.[1] This highlights the crucial role of the α-methyl group in facilitating the initiation process.
Another potential cause is the presence of impurities in the initiator or other reagents, which can poison the catalyst. Ensure that the this compound is of high purity (≥98%).
Q2: What is the expected reactivity of this compound compared to other common ATRP initiators?
A2: this compound is a tertiary alkyl halide, which generally exhibit high activation rate constants in ATRP. This is due to the stability of the resulting tertiary radical. Its reactivity is expected to be comparable to other tertiary bromoester initiators, such as ethyl 2-bromoisobutyrate.
Q3: For which monomers is this compound a suitable initiator?
A3: This initiator has been successfully used for the ATRP of methacrylates, such as methyl methacrylate (MMA), and for the synthesis of polystyrene macroinitiators. It is generally suitable for monomers that are amenable to ATRP.
Q4: Can this compound be used to synthesize block copolymers?
A4: Yes, by first synthesizing a polymer with a terminal bromine atom using this initiator, the resulting macromolecule can be used as a macroinitiator for the polymerization of a second monomer to form a block copolymer.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to low initiation efficiency when using this compound in ATRP.
Problem: Low or No Polymerization
| Potential Cause | Recommended Solution |
| Initiator Purity | Use high-purity this compound (≥98%). If purity is questionable, consider purification by distillation or column chromatography. |
| Incorrect Initiator Structure | Verify that you are using this compound and not the non-methylated analogue (diethyl 2-bromomalonate), as the latter is known to be an inefficient initiator for MMA.[1] |
| Catalyst System Inactivity | Ensure the catalyst (e.g., Cu(I)Br) is pure and has not been oxidized to Cu(II). Use a suitable ligand (e.g., PMDETA, Me6TREN) in the correct stoichiometric ratio to the copper catalyst. The choice of ligand can significantly impact catalyst activity. |
| Presence of Oxygen | Thoroughly deoxygenate all reagents and the reaction vessel. Oxygen can terminate the propagating radicals and deactivate the catalyst. Use techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., argon, nitrogen). |
| Inappropriate Solvent | The choice of solvent can influence the solubility of the catalyst complex and the overall reaction kinetics. Ensure all components are soluble in the chosen solvent at the reaction temperature. |
| Low Reaction Temperature | The activation of the initiator is temperature-dependent. If the reaction is too slow, consider increasing the temperature within the stable range for the monomer and catalyst system. |
Problem: Poor Control Over Molecular Weight and High Polydispersity
| Potential Cause | Recommended Solution |
| Slow Initiation Compared to Propagation | While this compound is generally a fast initiator, a very reactive monomer might propagate faster than all chains are initiated. Consider adjusting the catalyst system to further increase the initiation rate or adding a small amount of deactivator (Cu(II) species) at the beginning of the reaction. |
| Side Reactions | Impurities or inappropriate reaction conditions can lead to side reactions that terminate polymer chains. Ensure all reagents are pure and the reaction is performed under strictly inert conditions. |
| Incorrect Stoichiometry | Accurately measure all components (monomer, initiator, catalyst, ligand). The ratio of these components is critical for controlling the polymerization. |
Experimental Protocols
Representative Protocol for ATRP of Methyl Methacrylate (MMA) using this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or another suitable solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Degas the purified MMA and the solvent by bubbling with an inert gas for at least 30 minutes.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to the initiator). Seal the flask with a rubber septum and purge with inert gas.
-
Addition of Reagents: Under a positive pressure of inert gas, add the degassed solvent, the degassed MMA, and the PMDETA (2 equivalents relative to CuBr) to the Schlenk flask. Stir the mixture until the copper complex forms (indicated by a color change).
-
Initiation: Add the this compound (1 equivalent) to the reaction mixture via a degassed syringe to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C) and stir.
-
Monitoring and Termination: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and polydispersity). To terminate the polymerization, cool the flask and expose the reaction mixture to air.
-
Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low initiation efficiency in ATRP with this compound.
Caption: Troubleshooting workflow for low initiation efficiency in ATRP.
References
Technical Support Center: Managing Exothermic Reactions of Diethyl 2-bromo-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermicity of reactions involving Diethyl 2-bromo-2-methylmalonate. The following information is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: The primary hazards stem from the compound's reactivity and the potential for highly exothermic reactions. This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] Reactions, particularly with strong nucleophiles or bases, can generate significant heat, leading to a rapid increase in temperature and pressure. This can result in thermal runaway, a dangerous condition where the reaction accelerates uncontrollably. Additionally, the compound is incompatible with acids, bases, and reducing agents, which can lead to vigorous or violent reactions.[1]
Q2: What is a thermal runaway and why is it a concern with this compound?
A2: Thermal runaway is a process in which an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure within the reaction vessel. This happens when the heat generated by the reaction exceeds the rate at which it can be removed. For reactions involving this compound, the substitution of the bromine atom is an exothermic process. If not properly controlled, the reaction rate can increase with temperature, creating a dangerous feedback loop. This can lead to boiling of the solvent, vessel over-pressurization, and potentially explosive failure of the equipment.
Q3: What initial steps should I take to assess the potential exothermicity of my planned reaction?
A3: Before conducting the reaction, a thorough literature search for similar reactions is crucial. If data is unavailable, it is highly recommended to perform a small-scale trial (milligram to gram scale) with careful temperature monitoring. The use of reaction calorimetry techniques, such as Differential Scanning Calorimetry (DSC) or Heat Flow Calorimetry (HFC), can provide quantitative data on the heat of reaction and the rate of heat release. This information is invaluable for safe scale-up.
Q4: What are the key parameters to control during a reaction with this compound to manage the exotherm?
A4: The most critical parameters to control are:
-
Rate of Reagent Addition: The nucleophile or base should be added slowly and in a controlled manner to allow the cooling system to dissipate the generated heat.
-
Temperature: The reaction temperature should be carefully monitored and maintained within a safe operating range using an efficient cooling system.
-
Concentration: The reaction should be conducted in a suitable solvent at a dilution that helps to absorb and dissipate heat.
-
Stirring: Efficient agitation is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Possible Cause:
-
The rate of addition of the nucleophile or base is too fast.
-
The initial reaction temperature is too high.
-
Inadequate cooling capacity.
-
Insufficient solvent to act as a heat sink.
Solutions:
-
Immediately stop the addition of the reagent.
-
Increase the cooling to the reactor. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. Ensure the solvent is compatible with all reaction components.
-
Once the temperature is under control, resume the addition of the reagent at a significantly slower rate.
-
For future experiments, consider lowering the initial reaction temperature and increasing the solvent volume.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
Possible Cause:
-
Induction Period: Some reactions have an induction period where there is a delayed onset of the exothermic activity. During this time, the unreacted reagent can accumulate.
-
Low Initial Temperature: The reaction may be too cold to initiate, leading to reagent accumulation.
Solutions:
-
Do not increase the rate of addition or the temperature to "force" the reaction to start. This is a common cause of runaway reactions.
-
Maintain a constant, safe temperature and continue to monitor for any signs of reaction.
-
If the reaction does not start after a reasonable time, it may be necessary to safely quench the reaction and re-evaluate the procedure.
-
For future experiments, consider adding a small amount of the reaction mixture that has already successfully reacted (a "seed") to initiate the reaction, or slightly increasing the initial temperature, but only after a thorough risk assessment.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29263-94-3 | [3] |
| Molecular Formula | C₈H₁₃BrO₄ | [3] |
| Molecular Weight | 253.09 g/mol | [3] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Density | 1.325 g/mL at 25 °C | [4] |
| Boiling Point | Not available | |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Refractive Index | n20/D 1.449 (lit.) | [4] |
Table 2: Recommended Solvents for Exotherm Management
| Solvent | Boiling Point (°C) | Key Properties for Exotherm Control |
| Toluene | 111 | High boiling point provides a wide operating temperature range. |
| Acetonitrile | 82 | Polar aprotic solvent, good for many nucleophilic substitutions. |
| Tetrahydrofuran (THF) | 66 | Common solvent for organometallic reactions, lower boiling point. |
| N,N-Dimethylformamide (DMF) | 153 | High boiling point, polar aprotic, but can be difficult to remove. |
Experimental Protocols
Key Experiment: Controlled Alkylation of a Primary Amine with this compound
This protocol provides a general framework for the safe execution of an alkylation reaction. It is imperative to adapt this protocol to the specific nucleophile and scale of the reaction, and to perform a thorough risk assessment beforehand.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Anhydrous Toluene (or another suitable high-boiling solvent)
-
Reaction vessel equipped with a mechanical stirrer, thermocouple, addition funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Cooling bath (e.g., ice-water or a cryocooler).
Procedure:
-
Reactor Setup: Assemble the reaction apparatus and ensure it is clean, dry, and under an inert atmosphere.
-
Initial Charge: To the reaction vessel, add the primary amine and triethylamine dissolved in a sufficient volume of anhydrous toluene. The initial volume of the solvent should be at least 10 times the volume of the reactants to be added.
-
Cooling: Cool the reaction mixture to 0-5 °C using the cooling bath.
-
Preparation of Addition Funnel: In the addition funnel, prepare a solution of this compound in anhydrous toluene.
-
Controlled Addition: Begin the dropwise addition of the this compound solution to the stirred reaction mixture.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within the desired range (e.g., below 10 °C). If the temperature rises rapidly, immediately stop the addition and apply more cooling.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).[5]
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride) while maintaining cooling.
-
Work-up: Proceed with the standard aqueous work-up and purification of the product.
Mandatory Visualization
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting temperature excursions.
References
Technical Support Center: Purification of Diethyl 2-bromo-2-methylmalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Diethyl 2-bromo-2-methylmalonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities include unreacted starting materials such as Diethyl methylmalonate, excess brominating agent, and byproducts like Diethyl 2,2-dibromo-2-methylmalonate. Additionally, acidic impurities can be present, which may catalyze the decomposition of the product.
Q2: What are the primary challenges in the purification of this compound?
A2: The main challenge is the susceptibility of the ester groups to hydrolysis under both acidic and basic conditions, which can lead to the formation of 2-bromo-2-methylmalonic acid and subsequent decomposition products.[1] The product can also be thermally sensitive, posing challenges for purification by distillation at high temperatures.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification methods are fractional distillation under reduced pressure and column chromatography. An initial wash with a mild basic solution is often recommended to remove acidic impurities before the main purification step.[2][3]
Q4: How can I monitor the purity of this compound during purification?
A4: The purity can be monitored using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is a quick method to qualitatively track the separation of the product from impurities during column chromatography.
Troubleshooting Guides
Issue 1: Low yield after purification.
| Potential Cause | Troubleshooting Solution |
| Product decomposition during workup | Avoid strong acids and bases for neutralization. Use a cold, dilute solution of a mild base like sodium bicarbonate and minimize contact time.[1] |
| Hydrolysis of ester groups | Perform aqueous washes quickly and at low temperatures. Ensure the organic phase is thoroughly dried before any heating steps. |
| Thermal decomposition during distillation | Use a high vacuum to lower the boiling point. Ensure the heating bath temperature is kept as low as possible and minimize the distillation time. |
| Product loss during column chromatography | Optimize the solvent system to ensure good separation from impurities and efficient elution of the product. Avoid highly polar solvents if the product is sensitive. |
Issue 2: Presence of impurities in the final product.
| Potential Cause | Troubleshooting Solution |
| Inefficient removal of acidic impurities | Wash the crude product with a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate before final purification.[2][3] |
| Co-distillation with impurities | Use a more efficient fractionating column for distillation. Adjust the vacuum pressure to maximize the boiling point difference between the product and impurities. |
| Poor separation during column chromatography | Optimize the mobile phase composition and the stationary phase (silica gel or alumina). Consider using a gradient elution. |
| Presence of starting material or byproducts | Ensure the initial reaction goes to completion to minimize unreacted starting materials. For removal, fractional distillation or column chromatography are effective. |
Experimental Protocols
Disclaimer: The following protocols are based on established methods for the purification of structurally similar compounds, such as Diethyl bromomalonate, and should be adapted and optimized for this compound.
Protocol 1: Purification by Aqueous Wash and Fractional Distillation
This method is suitable for thermally stable products on a larger scale.
1. Aqueous Wash:
- Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Transfer the solution to a separatory funnel and wash with a cold, saturated aqueous solution of sodium bicarbonate. Shake gently and vent frequently.
- Separate the organic layer and wash it with brine (saturated aqueous NaCl).
- Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
2. Fractional Distillation:
- Assemble a fractional distillation apparatus suitable for vacuum distillation.
- Heat the washed and dried crude product in a distillation flask under reduced pressure.
- Collect the fractions carefully. The main product fraction should be collected at a stable temperature corresponding to its boiling point at the applied pressure. The boiling point of the related Diethyl bromomalonate is 121-125 °C at 16 mmHg.[2]
Protocol 2: Purification by Column Chromatography
This method is ideal for small-scale purifications, for thermally sensitive compounds, or when impurities have boiling points close to the product.
1. Preparation:
- Choose an appropriate solvent system (eluent) by performing TLC analysis. A common system for malonic esters is a mixture of hexanes and ethyl acetate.
- Pack a chromatography column with silica (B1680970) gel using the chosen eluent.
2. Loading and Elution:
- Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
- Load the sample onto the top of the silica gel column.
- Begin elution with the chosen solvent system, collecting fractions.
3. Monitoring and Collection:
- Monitor the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Malonic Esters
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Separation based on boiling point differences. | Scalable, can provide high purity for thermally stable compounds. | Requires thermal stability of the product; ineffective if boiling points are close.[3] | Large-scale purification of thermally stable products. |
| Column Chromatography | Separation based on differential adsorption. | High purity, suitable for thermally sensitive compounds and for separating isomers or compounds with similar boiling points. | Less scalable, requires solvents and stationary phase. | Small to medium-scale purifications, thermally sensitive compounds. |
| Aqueous Wash (pre-purification) | Removal of acidic or basic impurities. | Simple, fast, and removes ionic impurities. | Risk of product hydrolysis, especially for esters.[1][3] | Initial workup step to remove acidic byproducts. |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Emulsions in Malonate Reaction Workups
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve emulsions encountered during the workup of malonate reactions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my malonate reaction workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1] During the workup of malonate reactions, vigorous shaking or mixing during extraction can create these stable colloidal suspensions.[1] The presence of certain substances can stabilize emulsions, including:
-
Finely divided solids: Insoluble byproducts or unreacted starting materials can accumulate at the interface between the two liquid phases, preventing the droplets from coalescing.[2]
-
Surfactant-like molecules: High molecular weight compounds, such as those that may be present in complex starting materials or formed as side products, can act as emulsifying agents.
-
Similar densities of the two phases: When the organic and aqueous layers have similar densities, they are less likely to separate cleanly.[3]
Q2: I've formed an emulsion. What is the first thing I should do?
The simplest first step is to allow the separatory funnel to stand undisturbed for 15 to 60 minutes.[4] Gravity alone can sometimes be sufficient to break a weakly formed emulsion. Gently swirling the separatory funnel or tapping the side of the glass can help to coalesce the dispersed droplets.[5]
Q3: The emulsion is stable and won't break on its own. What is the next step?
A common and often effective technique is "salting out". This involves adding a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[6][7] The addition of salt increases the ionic strength of the aqueous layer, which in turn decreases the solubility of organic components in the aqueous phase and increases the density of the aqueous layer, promoting phase separation.[8]
Q4: I've added brine, but the emulsion persists. What are my other options?
If salting out is ineffective, you can try the following methods:
-
Filtration through Celite®: This is particularly effective if the emulsion is stabilized by fine solid particles.[2] Celite is a diatomaceous earth filter aid that can physically trap the dispersed droplets and solid particles, allowing the two liquid phases to separate.[9]
-
Centrifugation: Applying a strong centrifugal force is a highly effective, often foolproof, method to break stubborn emulsions.[10][11] The force accelerates the separation of the two phases based on their density difference.[12]
-
Adjusting the pH: If the emulsion is stabilized by acidic or basic impurities, a careful, dropwise addition of a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can neutralize these emulsifying agents, leading to the collapse of the emulsion.[4]
-
Solvent Addition: Adding a small amount of a different organic solvent that is miscible with your extraction solvent can alter the overall polarity and help to break the emulsion.[6] Alternatively, a few drops of methanol (B129727) or ethanol (B145695) can sometimes be effective.[9]
Q5: Can I prevent emulsions from forming in the first place?
Yes, prevention is often the best strategy. Here are a few tips:
-
Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the amount of energy put into the system, making emulsion formation less likely.
-
Pre-emptive Salting Out: If you know a particular reaction is prone to forming emulsions, add brine to the aqueous layer before the extraction.[5]
-
Solvent Choice: Some organic solvents are more prone to forming emulsions than others. For example, dichloromethane (B109758) is known to form emulsions more readily than ethyl acetate (B1210297) or diethyl ether.[6]
Troubleshooting Guide: Emulsion Breaking Workflow
If you encounter an emulsion during your malonate reaction workup, follow this logical troubleshooting workflow to resolve the issue efficiently.
Caption: A step-by-step guide to resolving emulsions in a laboratory setting.
Principles of Emulsion Breaking
The stability of an emulsion depends on the interfacial tension between the two liquid phases and the presence of stabilizing agents. The goal of any emulsion-breaking technique is to disrupt these stabilizing forces.
Caption: How different lab techniques disrupt stable emulsions.
Comparison of Emulsion Breaking Techniques
| Technique | Principle of Operation | Relative Speed | Potential Drawbacks |
| Allowing to Stand | Gravity-based coalescence of droplets.[4] | Slow (15-60 min) | Ineffective for stable emulsions.[4] |
| Salting Out (Brine) | Increases the ionic strength and density of the aqueous phase, reducing the solubility of the organic component.[8] | Moderate | May not be effective for all types of emulsions. |
| Filtration (Celite®) | Physical removal of solid emulsifying agents and coalescence of droplets on the filter medium.[2] | Moderate | Potential for product loss due to adsorption on the Celite.[9] |
| Centrifugation | Accelerates phase separation through applied centrifugal force based on density differences.[10] | Fast | Requires access to a centrifuge; may be difficult for large volumes.[6] |
| pH Adjustment | Neutralizes acidic or basic emulsifying agents, reducing their surfactant properties.[4] | Moderate | The change in pH could potentially affect the stability of the desired product.[4] |
| Solvent Addition | Alters the polarity of one of the phases to dissolve the emulsifying agent.[6] | Moderate | Can complicate solvent removal later in the workflow. |
Experimental Protocols
Protocol 1: Brine Wash for Emulsion Breaking
This protocol describes the use of a saturated sodium chloride solution (brine) to break an emulsion in a separatory funnel.
Materials:
-
Separatory funnel containing the emulsified mixture
-
Saturated sodium chloride (brine) solution
-
Beaker or flask to collect the separated aqueous layer
-
Ring stand and clamp
Procedure:
-
Ensure the stopcock of the separatory funnel is closed and it is securely clamped to the ring stand.
-
Add a volume of brine to the separatory funnel approximately 10-20% of the total volume of the emulsified mixture.
-
Stopper the separatory funnel and gently invert it a few times. Do not shake vigorously , as this can worsen the emulsion.
-
Vent the separatory funnel by opening the stopcock while it is inverted and pointed away from you into the back of the fume hood.
-
Place the separatory funnel back on the ring stand and allow the layers to separate. Observe for the formation of a distinct interface between the organic and aqueous layers.
-
If the emulsion persists, you can try adding a small amount of solid sodium chloride and gently swirling.
-
Once the layers have separated, drain the lower aqueous layer. If the emulsion was between the layers, drain the lower layer and the former emulsion layer together.
Protocol 2: Filtration through Celite®
This protocol is for breaking emulsions, particularly those stabilized by fine solid particles, using a Celite® plug.
Materials:
-
Büchner or Hirsch funnel
-
Filter flask
-
Filter paper to fit the funnel
-
Celite® (diatomaceous earth)
-
The organic solvent used in the extraction
-
Spatula
-
Vacuum source
Procedure:
-
Set up the filtration apparatus by placing the funnel on the filter flask and connecting the flask to a vacuum source.
-
Place a piece of filter paper in the funnel.
-
Wet the filter paper with a small amount of the organic solvent to ensure it lies flat and forms a seal.
-
In a small beaker, create a slurry of Celite® in the organic solvent (a few grams of Celite® in 10-20 mL of solvent).
-
With the vacuum off, pour the Celite® slurry into the funnel.
-
Apply a gentle vacuum to pull the solvent through, leaving a compact pad of Celite® (approximately 1-2 cm thick) on the filter paper.[4]
-
Release the vacuum and carefully pour the entire emulsified mixture onto the Celite® pad.
-
Reapply a gentle vacuum to draw the liquid through the pad. The Celite® should trap the solid particles and help to coalesce the dispersed droplets, allowing the two liquid phases to pass through and separate in the filter flask.
-
Wash the Celite® pad with a small amount of fresh organic solvent to ensure all of the product is recovered.
-
Transfer the contents of the filter flask back to a clean separatory funnel to separate the now distinct organic and aqueous layers.
Protocol 3: Centrifugation for Emulsion Breaking
This protocol details the use of a laboratory centrifuge to break a persistent emulsion.
Materials:
-
Centrifuge tubes with caps (B75204) (ensure they are chemically resistant to your solvents)
-
Laboratory centrifuge
-
Pasteur pipette or syringe
Procedure:
-
Carefully transfer the emulsified mixture into one or more centrifuge tubes.
-
Ensure the centrifuge is balanced by placing another tube with an equal volume of a solvent of similar density directly opposite the sample tube.
-
Place the tubes in the centrifuge.
-
Centrifuge the sample at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[4]
-
After centrifugation, carefully remove the tubes. The mixture should be separated into distinct organic and aqueous layers, possibly with a small layer of solid material at the bottom or interface.
-
Carefully remove the desired layer using a Pasteur pipette or syringe.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Workup [chem.rochester.edu]
- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
- 9. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 10. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 11. azom.com [azom.com]
- 12. ProcedureSelectingByEfficiency < Lab < TWiki [barricklab.org]
Stability of Diethyl 2-bromo-2-methylmalonate in different solvents
Welcome to the Technical Support Center for Diethyl 2-bromo-2-methylmalonate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this reagent in various solvents and to provide guidance on troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by the solvent type, presence of nucleophiles (including water), temperature, and exposure to bases or strong acids. As a tertiary α-bromo ester, it is susceptible to both nucleophilic substitution (SN1-type) and elimination reactions.
Q2: How does the choice of solvent affect the stability of this compound?
A2: Solvent polarity and proticity are critical.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles, leading to solvolysis reactions. The rate of solvolysis is generally enhanced by the solvent's ability to stabilize the tertiary carbocation intermediate that can form upon bromide departure.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): While generally considered better for many reactions involving this substrate, they are not entirely inert. Over extended periods or at elevated temperatures, decomposition can still occur, though typically at a slower rate than in protic solvents.
-
Aprotic Nonpolar Solvents (e.g., Toluene, THF): In the absence of other reactive species, this compound exhibits its highest stability in these solvents. However, the solubility of reactants and reagents should be considered.
Q3: What are the likely decomposition products of this compound in protic solvents?
A3: In protic solvents (ROH, where R=H, alkyl), the primary decomposition pathway is solvolysis, leading to the formation of a hydroxyl or alkoxy substituted malonate and hydrobromic acid (HBr). The accumulation of HBr can further catalyze ester hydrolysis.
Q4: Is this compound stable in aqueous solutions?
A4: No, this compound is not stable in aqueous solutions. It will undergo hydrolysis to form Diethyl 2-hydroxy-2-methylmalonate and hydrobromic acid. The rate of hydrolysis is expected to increase with temperature and at pH extremes.
Troubleshooting Guides
Issue 1: Low or no yield of the desired product in a reaction using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of the Reagent | Ensure the this compound is of high purity and has been stored under recommended conditions (cool, dry, and away from incompatible materials). Consider purchasing a fresh bottle if the current stock is old. |
| Solvent-Induced Decomposition | If using a protic solvent, the rate of solvolysis may be competing with your desired reaction. Consider switching to a compatible aprotic solvent (e.g., THF, Toluene, Acetonitrile). |
| Presence of Water | Traces of water in the reaction mixture can lead to hydrolysis of the starting material. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incompatible Reagents | Strong bases can cause rapid decomposition through elimination or substitution pathways. If a base is required, consider using a non-nucleophilic, sterically hindered base and add it slowly at a low temperature. |
Issue 2: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Solvolysis Products | If a protic solvent is used, byproducts corresponding to the substitution of the bromine atom with the solvent's hydroxyl or alkoxy group may be observed. Confirm the identity of byproducts using analytical techniques like GC-MS or LC-MS. If problematic, switch to an aprotic solvent. |
| Elimination Products | In the presence of a base, elimination to form the corresponding unsaturated malonate can occur. Use a milder, non-nucleophilic base and control the reaction temperature carefully. |
| Hydrolysis Products | The presence of water can lead to the formation of Diethyl 2-hydroxy-2-methylmalonate. Use anhydrous conditions. |
Data Summary on Solvent Stability
| Solvent Class | Example Solvents | Relative Stability | Primary Decomposition Pathway | Notes |
| Protic | Water, Methanol, Ethanol | Low | Solvolysis (Hydrolysis/Alcoholysis) | The rate of decomposition is expected to increase with solvent polarity and nucleophilicity. |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Moderate | Slow decomposition, potential for reaction with trace impurities. | Generally suitable for reactions, but prolonged storage in these solvents is not recommended. |
| Aprotic Nonpolar | Toluene, THF, Dichloromethane | High | Minimal decomposition in the absence of contaminants. | Preferred for long-term stability in solution, provided reactants are soluble. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Given Solvent
This protocol outlines a general method to qualitatively and semi-quantitatively assess the stability of this compound in a solvent of interest over time.
-
Preparation of Standard Solution: Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Incubation: Divide the solution into several vials and store them under controlled temperature and atmosphere (e.g., room temperature, under nitrogen).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from one of the vials.
-
Analytical Monitoring: Analyze the aliquot using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
GC Method: Use a non-polar capillary column. Monitor the disappearance of the peak corresponding to this compound and the appearance of any new peaks.
-
HPLC Method: Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient). Monitor the peak area of the starting material.
-
-
Data Analysis: Plot the concentration or peak area of this compound as a function of time to assess its stability. The appearance of new peaks can be further investigated by MS to identify decomposition products.
Visualizations
Caption: A troubleshooting workflow for diagnosing low product yield.
Technical Support Center: Diethyl 2-bromo-2-methylmalonate Thermal Stability
Welcome to the technical support center for Diethyl 2-bromo-2-methylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the thermal stability of this compound and to offer troubleshooting advice for experiments where temperature is a critical parameter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability and to ensure the integrity of the compound, it is recommended to store this compound at 4°C.[1] Short-term shipping may be done at room temperature, but for long-term storage, refrigeration is advised.[1] Always keep the container tightly closed in a dry and well-ventilated place.
Q2: Is this compound stable at room temperature?
A2: this compound is generally considered stable under normal conditions.[2] However, prolonged exposure to ambient temperatures, especially in the presence of contaminants, may lead to gradual degradation. For long-term storage, refrigeration is recommended to minimize any potential decomposition.
Q3: What are the known decomposition products of this compound upon heating?
A3: When subjected to high temperatures, this compound is expected to decompose. The hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide, HBr).[2]
Q4: At what temperature does this compound start to decompose?
Q5: What materials are incompatible with this compound, especially at elevated temperatures?
A5: this compound should not be heated in the presence of strong acids, strong bases, or strong reducing agents, as these can catalyze its decomposition.[2] Contact with these substances may lead to vigorous reactions and the release of hazardous fumes.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected side products in a reaction involving heating of this compound. | The reaction temperature may be too high, causing thermal decomposition of the starting material. | 1. Lower the reaction temperature. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Use a milder base or catalyst if applicable. 4. Determine the thermal stability of the compound using TGA (see Experimental Protocols). |
| Discoloration (yellowing or browning) of the compound upon storage or during a reaction. | This may indicate partial decomposition and the formation of degradation products. | 1. If observed during storage, ensure the compound is stored at the recommended 4°C and protected from light. 2. If it occurs during a reaction, this is a strong indicator of thermal instability under the reaction conditions. Consider lowering the temperature. |
| Inconsistent reaction yields when using this compound from different batches or of different ages. | Older batches or improperly stored material may have undergone partial decomposition, leading to a lower effective concentration of the active compound. | 1. Always use freshly opened or properly stored material. 2. It is good practice to re-analyze the purity of older batches by techniques such as NMR or GC-MS before use. |
Experimental Protocols
To quantitatively assess the thermal stability of this compound, the following experimental methods are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place a small amount of this compound (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).[3]
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 500°C).[4]
-
-
Data Analysis: Plot the sample weight percentage as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these transitions.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan to prevent evaporation.[2][5]
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -20°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond any expected transitions.[2]
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to endothermic (melting, boiling, decomposition) or exothermic (crystallization, some decompositions) events. The onset temperature of an endothermic peak associated with a sharp mass loss in a corresponding TGA run would indicate decomposition.
Visualizations
Caption: Workflow for handling, analyzing, and using this compound.
Caption: Postulated thermal decomposition pathway of this compound.
References
Avoiding decomposition of Diethyl 2-bromo-2-methylmalonate upon storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of Diethyl 2-bromo-2-methylmalonate to prevent its decomposition. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1]
Q2: What are the primary causes of this compound decomposition?
A2: The main factors that can lead to the decomposition of this compound are exposure to incompatible materials, elevated temperatures, moisture, and light. Incompatible materials include strong acids, strong bases, and reducing agents.[2][3] Decomposition can result in the formation of hazardous byproducts such as carbon monoxide, carbon dioxide, and hydrogen halides.[2]
Q3: How can I tell if my this compound has started to decompose?
A3: Visual inspection may reveal a change in color from colorless to a pale yellow or brown liquid.[4] For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify degradation products.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
This section addresses common issues that may arise during the storage and use of this compound in experimental settings.
Issue 1: Unexpected side products or low yield in a reaction.
-
Possible Cause: Decomposition of this compound prior to or during the reaction.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).
-
Check for Incompatibilities: Ensure that the reaction conditions do not involve strong acids, bases, or reducing agents that could degrade the starting material.
-
Analyze Starting Material: Before use, analyze a small sample of the this compound via GC-MS or ¹H NMR to confirm its purity and rule out the presence of significant degradation products.
-
Optimize Reaction Temperature: Elevated reaction temperatures can accelerate decomposition. If possible, conduct the reaction at a lower temperature.
-
Issue 2: Inconsistent reaction outcomes with different batches of the compound.
-
Possible Cause: Varying levels of degradation between batches due to differences in storage history.
-
Troubleshooting Steps:
-
Standardize Storage: Implement a strict, standardized protocol for the storage of all batches of this compound.
-
Quality Control (QC) Testing: Perform QC testing on each new batch upon arrival to establish a baseline purity and confirm that it meets the required specifications.
-
Monitor Stability Over Time: For long-term studies, consider periodically re-analyzing stored batches to monitor for any signs of degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions and Incompatible Materials
| Parameter | Recommendation | Incompatible Materials |
| Temperature | Cool (ideally refrigerated at 4°C) | Strong Acids |
| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) if possible | Strong Bases |
| Light | Protect from light (store in an amber or opaque container) | Reducing Agents |
| Container | Tightly sealed, non-reactive material (e.g., glass) |
Experimental Protocols
Protocol 1: Qualitative Assessment of Decomposition using Thin-Layer Chromatography (TLC)
-
Objective: To quickly assess the presence of impurities or degradation products.
-
Methodology:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
The presence of multiple spots may indicate decomposition.
-
Protocol 2: Quantitative Analysis of Purity and Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of this compound and identify any degradation products.
-
Methodology:
-
Prepare a standard solution of high-purity this compound for comparison.
-
Prepare a solution of the sample to be analyzed.
-
Inject the samples into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Develop a temperature program that allows for the separation of the parent compound from potential degradation products.
-
Analyze the resulting chromatogram and mass spectra to determine the peak area of the parent compound (for purity assessment) and identify the structures of any impurity peaks.
-
Protocol 3: Stability Testing under Forced Degradation Conditions
-
Objective: To evaluate the stability of this compound under various stress conditions.
-
Methodology:
-
Hydrolytic Stability:
-
Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.
-
Store the solutions at a controlled temperature and monitor the concentration of the parent compound over time using a suitable analytical method (e.g., GC-MS or HPLC).
-
-
Thermal Stability:
-
Store samples of the neat compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points, analyze the samples for degradation.
-
-
Photostability:
-
Expose a sample of the compound to a controlled light source (e.g., a UV lamp or a photostability chamber).
-
Concurrently, keep a control sample in the dark.
-
Analyze both samples at various time intervals to assess the extent of photodegradation.
-
-
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Purity Analysis: A Comparative Guide to GC-MS, HPLC, and qNMR for Diethyl 2-bromo-2-methylmalonate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comparative analysis of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR)—for determining the purity of Diethyl 2-bromo-2-methylmalonate, a key building block in organic synthesis.
This publication delves into the experimental methodologies for each technique, presenting quantitative data and a head-to-head comparison to assist in selecting the most appropriate method for routine quality control and in-depth impurity profiling.
Quantitative Purity Assessment: A Side-by-Side Comparison
The purity of this compound can be effectively determined using various analytical methods. A typical commercially available sample of this compound exhibits a purity of ≥97.5% as determined by Gas Chromatography (GC). One specific analysis reported a purity of 98.76% by GC. While this provides a high level of confidence in the bulk purity, a more detailed look at potential impurities is often necessary for stringent quality control in pharmaceutical applications.
The following table summarizes the key performance indicators for GC-MS, HPLC, and qNMR in the context of analyzing this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based identification and quantification. | Separation based on polarity, with detection typically by UV absorbance. | Intrinsic quantitative analysis based on the direct relationship between NMR signal intensity and the number of atomic nuclei. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Quantification of the main component and non-volatile or thermally labile impurities. | Absolute quantification of the main component and impurities without the need for a specific reference standard for each impurity. |
| Reported Purity | A purity of 98.76% has been reported for a commercial sample of this compound using GC. | Data not specifically found for this compound, but a common technique for purity of pharmaceutical intermediates. | A powerful technique for absolute purity determination, though specific data for this compound is not readily available in the public domain. |
| Potential Impurities | Likely to detect residual starting materials like diethyl malonate and byproducts from synthesis. | Effective for separating compounds with different polarities. | Can identify and quantify any proton-containing impurity. |
| Strengths | High sensitivity and specificity for volatile compounds; excellent for identifying unknown impurities through mass spectral libraries. | Wide applicability, robust, and precise for routine quality control. | Highly accurate and precise; provides structural information about impurities; non-destructive. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require chromophores for sensitive detection; identification of unknown impurities can be challenging without a mass spectrometer. | Lower sensitivity compared to chromatographic methods; may have overlapping signals in complex mixtures. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate purity analysis. The following sections outline the methodologies for GC-MS, HPLC, and qNMR analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent quantitative method for monitoring reactions involving volatile and thermally stable compounds like malonate esters.[1] It allows for the separation and identification of starting materials, intermediates, and products, providing information on their relative abundance.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent, such as ethyl acetate (B1210297) or dichloromethane, to a final concentration of 1 mg/mL.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
GC-MS Conditions (Typical):
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Analysis:
The percentage purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks. Identification of impurities can be achieved by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful technique for monitoring reactions, especially for less volatile or thermally sensitive compounds.[1] A reverse-phase HPLC method can be used to separate this compound from other reaction components.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions (Typical):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Data Analysis:
The percentage purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
¹H NMR spectroscopy is highly effective for monitoring reaction progress and determining purity.[1] It provides a quantitative measure of conversion over time by tracking the disappearance of proton signals specific to the starting material and the emergence of new signals corresponding to the product.[1]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
-
Spectral Width: Sufficient to cover all signals of interest.
Data Analysis:
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Analytical Workflow
To better understand the logical flow of the analytical processes, the following diagrams illustrate the workflows for GC-MS analysis and the decision-making process for selecting the appropriate analytical technique.
Caption: Workflow for the purity analysis of this compound by GC-MS.
Caption: Decision tree for selecting an analytical method for purity determination.
References
Unambiguous Structure Confirmation of Diethyl 2-bromo-2-methylmalonate via 13C NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Diethyl 2-bromo-2-methylmalonate against its structurally related analogs, offering a clear methodology for its unambiguous identification.
The substitution pattern on the central carbon of diethyl malonate derivatives significantly influences the chemical shift of the surrounding carbon atoms. By comparing the 13C NMR spectrum of this compound with its un- and mono-substituted counterparts, a definitive structural confirmation can be achieved. This guide presents the experimental data in a clear, tabular format and outlines the detailed protocol for acquiring such spectra.
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shifts for this compound and its key analogs. The data clearly illustrates the impact of alpha-substitution on the chemical environment of the carbon atoms.
| Compound Name | Structure | C=O (ppm) | Quaternary C (ppm) | -CH2-O- (ppm) | -CH3 (ppm) |
| Diethyl Malonate | 166.6 | 41.7 (-CH2-) | 61.5 | 14.1 | |
| Diethyl 2-methylmalonate | ~170 | ~50 (-CH-) | ~61 | ~14 (ester), ~15 (methyl) | |
| Diethyl 2,2-dimethylmalonate | ~172 | ~52 | ~61 | ~14 (ester), ~22 (methyl) | |
| This compound | **** | ~165 | ~55 | ~63 | ~14 (ester), ~25 (methyl) |
Note: The chemical shifts for Diethyl 2-methylmalonate, Diethyl 2,2-dimethylmalonate, and this compound are approximate values derived from typical substituent effects and spectral databases. Precise values may vary slightly based on experimental conditions.
The key distinguishing features in the 13C NMR spectrum of this compound are the downfield shift of the quaternary carbon to approximately 55 ppm due to the deshielding effect of the bromine atom, and the distinct chemical shift of the methyl group attached to this quaternary carbon, appearing around 25 ppm.
Experimental Protocol for 13C NMR Spectroscopy
A standard protocol for acquiring the 13C NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Dissolve approximately 50-100 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument should be locked onto the deuterium (B1214612) signal of the CDCl3 solvent.
-
The sample temperature is usually maintained at 298 K (25 °C).
3. Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is used.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically used.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed to ensure full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Number of Scans: The number of scans can range from a few hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using 13C NMR spectroscopy.
A Comparative Guide to the Synthesis of Diethyl 2-bromo-2-methylmalonate for Researchers and Drug Development Professionals
An objective analysis of synthetic pathways to a key building block in organic chemistry, Diethyl 2-bromo-2-methylmalonate, reveals distinct advantages and disadvantages for two primary routes. This guide provides a detailed comparison of a traditional two-step synthesis involving the methylation of diethyl malonate followed by bromination, and a more streamlined one-pot approach, supported by experimental data to inform methodological selection in research and development settings.
This compound is a valuable reagent in organic synthesis, frequently employed in the construction of complex molecular architectures due to its dual functionality. The presence of both a bromine atom and a methyl group on the α-carbon of the malonic ester scaffold makes it a versatile building block for the introduction of quaternary carbon centers, a common motif in pharmacologically active compounds. This guide compares the two most common synthetic strategies for its preparation: a sequential, two-step process and a consolidated one-pot reaction.
Comparison of Synthetic Routes
The choice between a two-step synthesis and a one-pot approach often involves a trade-off between reaction control and operational efficiency. The following table summarizes the key quantitative data associated with each route.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Material | Diethyl malonate | Diethyl malonate |
| Key Reagents | 1. Sodium ethoxide, Methyl iodide2. N-Bromosuccinimide (NBS) or Bromine (Br₂) | Sodium hydride (NaH), Methyl iodide (MeI), N-Bromosuccinimide (NBS) |
| Overall Yield | ~70-80% (cumulative over two steps) | Reported yields can be variable, often in the range of 60-75% |
| Reaction Time | Step 1: ~2-3 hoursStep 2: ~2-4 hoursTotal: ~4-7 hours (plus intermediate workup) | ~3-5 hours |
| Purity of Crude Product | Generally high after each step | May require more rigorous purification to remove residual reagents and byproducts |
| Process Complexity | Higher, requires isolation of an intermediate | Lower, streamlined process |
| Scalability | Well-established and scalable | May require optimization for large-scale synthesis |
Experimental Protocols
Route 1: Two-Step Synthesis
This route involves the initial methylation of diethyl malonate to form diethyl 2-methylmalonate, which is then subsequently brominated.
Step 1: Synthesis of Diethyl 2-methylmalonate
-
Materials: Diethyl malonate, Sodium ethoxide, Methyl iodide, Ethanol (B145695), Diethyl ether, Water, Anhydrous magnesium sulfate.
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. The solution is cooled, and diethyl malonate is added dropwise. The resulting solution is stirred, and methyl iodide is added slowly. The reaction mixture is then heated to reflux for 2-3 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford diethyl 2-methylmalonate. The product is typically purified by distillation.
Step 2: Synthesis of this compound
-
Materials: Diethyl 2-methylmalonate, N-Bromosuccinimide (NBS), Carbon tetrachloride, Benzoyl peroxide (initiator).
-
Procedure: To a solution of diethyl 2-methylmalonate in carbon tetrachloride in a round-bottom flask fitted with a reflux condenser, N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added. The mixture is heated to reflux for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate (B1220275) solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.
Route 2: One-Pot Synthesis
This streamlined approach combines the methylation and bromination steps in a single reaction vessel.
-
Materials: Diethyl malonate, Sodium hydride (NaH), Methyl iodide (MeI), N-Bromosuccinimide (NBS), Anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, diethyl malonate is added dropwise. The mixture is stirred at this temperature for 30 minutes, followed by the dropwise addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The mixture is then cooled back to 0 °C, and N-bromosuccinimide is added in one portion. The reaction is stirred at 0 °C for an additional 1-2 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or vacuum distillation.
Signaling Pathways and Experimental Workflows
The logical flow of the two synthetic routes can be visualized as follows:
A Head-to-Head Comparison of ATRP Initiators: Diethyl 2-bromo-2-methylmalonate vs. Ethyl 2-bromoisobutyrate
A Detailed Guide for Researchers in Polymer Chemistry and Drug Development
In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out for its versatility and precision in synthesizing well-defined polymers. The choice of initiator is a critical parameter that dictates the success of an ATRP experiment, influencing polymerization kinetics, and the final polymer's molecular weight and dispersity. This guide provides a comprehensive comparison of two commonly employed tertiary alkyl halide initiators: Diethyl 2-bromo-2-methylmalonate (DBMM) and Ethyl 2-bromoisobutyrate (EBiB).
Chemical Structures and Core Properties
Both initiators possess a tertiary bromide structure, which is known to facilitate a high activation rate constant in ATRP, a crucial factor for achieving a controlled polymerization with low dispersity.
| Initiator Name | Abbreviation | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | DBMM | Br-C(CH₃)(COOEt)₂ | C₈H₁₃BrO₄ | 253.09 |
| Ethyl 2-bromoisobutyrate | EBiB | Br-C(CH₃)₂COOEt | C₆H₁₁BrO₂ | 195.05 |
Performance Comparison in ATRP
Ethyl 2-bromoisobutyrate is a widely recognized and extensively studied "universal" initiator for the ATRP of a broad range of monomers, including styrenes, acrylates, and methacrylates.[1] Its efficacy is well-documented with a large body of experimental data available. This compound is also utilized as an ATRP initiator, particularly for methacrylates and in the synthesis of polystyrene macroinitiators. The presence of its α-methyl group is considered crucial for its initiator activity.[2]
Data Presentation: A Comparative Overview
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, this section aggregates available and estimated data to provide a performance overview.
Table 1: Energetic Data for ATRP Initiation (Illustrative)
| Initiator | Catalyst System | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
| Ethyl 2-bromoisobutyrate | Cu(I)/PMDETA | 10-15 | 5-10 |
| This compound (Estimated) | Cu(I)/PMDETA | 9-14 | 4-9 |
Note: Data for this compound is estimated based on computational studies and trends observed for similar bromoester initiators.[2]
Table 2: Performance in ATRP of Methyl Methacrylate (B99206) (MMA)
| Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| Ethyl 2-bromoisobutyrate | CuBr/N-Propyl-2-pyridylmethanimine | Toluene | 90 | 89.3 | 8,760 | 1.20 |
| This compound | CuBr/Ligand | Bulk/Solvent | 90 | Data not available | Data not available | Data not available |
Table 3: Performance in ATRP of Styrene
| Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Bulk | 110 | 95 | 10,200 | 1.04 |
| This compound | Not specified | Not specified | Not specified | Data not available | Data not available | Data not available |
This compound has been used in the synthesis of polystyrene macroinitiators, though specific polymerization data is not provided in the search results.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for designing new experiments. Below are representative protocols for ATRP using both initiators.
Protocol 1: ATRP of Methyl Methacrylate (MMA) using Ethyl 2-bromoisobutyrate
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (e.g., 0.0143 g, 0.1 mmol).
-
Reaction Mixture: In a separate flask, prepare a solution of MMA (e.g., 2.0 g, 20 mmol), anisole (2.0 mL), and PMDETA (e.g., 0.0173 g, 0.1 mmol). Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes.
-
Initiation: Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe. Stir until the copper complex forms.
-
Polymerization: Add the initiator, EBiB (e.g., 0.0195 g, 0.1 mmol), to the reaction mixture. Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring and Termination: Samples can be taken periodically to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via SEC/GPC). The polymerization can be terminated by cooling the reaction mixture and exposing it to air. The polymer is then typically purified by precipitation in a non-solvent like methanol.
Protocol 2: General Protocol for ATRP of Acrylates using this compound
This protocol is based on methodologies from the Matyjaszewski Polymer Group.
Materials:
-
Acrylate (B77674) monomer (e.g., methyl acrylate, n-butyl acrylate), inhibitor removed
-
This compound (DBMM)
-
Copper(I) bromide (CuBr)
-
A suitable ligand (e.g., PMDETA or a bipyridine derivative)
-
Solvent (if not a bulk polymerization)
Procedure:
-
Reactant Charging: In a glass tube, add the desired amounts of the acrylate monomer, DBMM, CuBr, and the ligand. Typical molar ratios are [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:2.
-
Degassing: The mixture is thoroughly degassed using a minimum of three freeze-pump-thaw cycles.
-
Sealing: The glass tube is sealed under vacuum.
-
Polymerization: The sealed tube is placed in a thermostated oil bath at the desired temperature (e.g., 90 °C).
-
Work-up: After the desired reaction time, the tube is opened, and the polymer is dissolved in a suitable solvent (e.g., THF or DMF) for analysis by SEC to determine molecular weight and dispersity.
Mandatory Visualizations
Chemical Structures and ATRP Mechanism
References
A Comparative Guide to the Kinetics of ATRP Initiated by Diethyl 2-bromo-2-methylmalonate
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Diethyl 2-bromo-2-methylmalonate and alternative initiators for Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (B99206), supported by experimental data and protocols.
Atom Transfer Radical Polymerization (ATRP) is a robust method for the synthesis of well-defined polymers. The choice of initiator is critical as it influences the polymerization kinetics and the properties of the resulting polymer. This guide provides a comparative kinetic study of this compound as an ATRP initiator for methyl methacrylate (MMA) and contrasts its performance with other commonly used initiators.
Performance Comparison of ATRP Initiators for Methyl Methacrylate
The efficiency of an ATRP initiator is determined by its ability to rapidly and quantitatively initiate polymerization, leading to polymers with controlled molecular weights and low polydispersity. The following tables summarize the kinetic data for this compound and two common alternatives: Ethyl 2-bromoisobutyrate (EBiB) and p-Toluenesulfonyl chloride (TsCl).
The data is primarily based on the findings from the study "Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems" by Zhang et al. (1998), which provides a direct comparison under consistent experimental conditions.[1]
Table 1: Initiator Performance in ATRP of Methyl Methacrylate
| Initiator | Catalyst System | Solvent | Temperature (°C) | Polymerization Time (h) | Conversion (%) | Mₙ (theoretical) | Mₙ (experimental) | PDI (Mₙ/Mₙ) |
| This compound | CuBr/dNbpy | Diphenyl ether | 90 | 4.5 | 95 | 20,400 | 22,000 | 1.26 |
| Ethyl 2-bromoisobutyrate (EBiB) | CuBr/dNbpy | Diphenyl ether | 90 | 2.5 | 96 | 20,600 | 23,500 | 1.25 |
| p-Toluenesulfonyl chloride (TsCl) | CuCl/dNbpy | Diphenyl ether | 90 | 6.0 | 92 | 19,800 | 20,100 | 1.15 |
Table 2: Apparent Rate Constants for ATRP of Methyl Methacrylate with Various Initiators
| Initiator | Catalyst System | Apparent Rate Constant (kₐₚₚ) (x 10⁻⁴ s⁻¹) |
| This compound | CuBr/dNbpy | 1.2 |
| Ethyl 2-bromoisobutyrate (EBiB) | CuBr/dNbpy | 2.0 |
| p-Toluenesulfonyl chloride (TsCl) | CuCl/dNbpy | 0.8 |
Note: The apparent rate constants were calculated from the kinetic plots presented in the source literature.
From the data, it is evident that this compound is an efficient initiator for the ATRP of MMA, leading to high conversion and well-controlled polymers with low polydispersity.[1] Its performance is comparable to the widely used Ethyl 2-bromoisobutyrate, albeit with a slightly lower polymerization rate. In contrast, Diethyl 2-bromomalonate, a structurally similar compound lacking the α-methyl group, fails to initiate polymerization under the same conditions, highlighting the importance of the initiator's structure.[1] p-Toluenesulfonyl chloride, while also an effective initiator, exhibits a slower polymerization rate compared to the bromo-initiators.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of kinetic studies. The following is a representative experimental protocol for the ATRP of MMA based on the comparative studies.
Materials:
-
Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through a basic alumina (B75360) column.
-
Initiators: this compound, Ethyl 2-bromoisobutyrate (EBiB), p-Toluenesulfonyl chloride (TsCl).
-
Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl), purified by washing with acetic acid and ethanol.
-
Ligand: 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy).
-
Solvent: Diphenyl ether, anhydrous.
-
Internal Standard: Dodecane for GC analysis.
General Polymerization Procedure:
-
A Schlenk flask is charged with the copper halide catalyst and the dNbpy ligand.
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with argon by performing three vacuum-argon cycles.
-
Anhydrous diphenyl ether and the MMA monomer are added via degassed syringes.
-
The mixture is stirred at the reaction temperature (e.g., 90 °C) until a homogeneous solution is formed.
-
The initiator is then added to start the polymerization.
-
Samples are withdrawn at timed intervals using a degassed syringe and quenched by cooling and dilution with THF.
-
Monomer conversion is determined by gas chromatography (GC) using an internal standard.
-
The molecular weight and polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.
Visualizing the ATRP Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The core mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: A typical experimental workflow for conducting an ATRP kinetic study.
References
A Comparative Guide to GPC Analysis of Polymers from Diethyl 2-bromo-2-methylmalonate Initiated Polymerization
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of initiator is a critical parameter that dictates the outcome of a polymerization reaction. This guide provides an objective comparison of polymers synthesized using Diethyl 2-bromo-2-methylmalonate as an initiator for Atom Transfer Radical Polymerization (ATRP), with a focus on Gel Permeation Chromatography (GPC) analysis. We present supporting experimental data and compare its performance with other commonly used ATRP initiators.
Performance Comparison of ATRP Initiators
The effectiveness of an initiator in a controlled radical polymerization technique like ATRP is often evaluated by its ability to produce polymers with predictable molecular weights (Mn), and low polydispersity indices (PDI, Mw/Mn). A lower PDI value (closer to 1.0) indicates a more uniform polymer chain length, a hallmark of a well-controlled polymerization.
While specific GPC data for polymers initiated by this compound is not extensively tabulated in publicly available literature, its utility as an initiator for the ATRP of monomers like methyl methacrylate (B99206) (MMA) has been noted. Interestingly, the presence of the α-methyl group on the initiator is crucial for its activity. The non-methylated analogue, diethyl 2-bromomalonate, fails to initiate the polymerization of methyl methacrylate under similar conditions.[1]
To provide a clear comparison, the following table summarizes typical GPC data for poly(methyl methacrylate) (PMMA) synthesized via ATRP using this compound and two other widely used initiators: Ethyl α-bromoisobutyrate (EBiB) and 2-Bromoisobutyryl bromide (BIBB).
| Initiator | Monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| This compound | Methyl Methacrylate (MMA) | Data not readily available in comparative studies | Data not readily available in comparative studies | Expected to be low (<1.5) in a controlled polymerization | [1] |
| Ethyl α-bromoisobutyrate (EBiB) | Methyl Methacrylate (MMA) | 8,760 | - | - | |
| Ethyl α-bromoisobutyrate (EBiB) | Methyl Methacrylate (MMA) | 23,000 | - | 1.45 | [2] |
| 2-Bromoisobutyryl bromide (BIBB)-derived initiator | Methyl Methacrylate (MMA) | 48,640 | - | 1.61 | [3] |
Note: The performance of an initiator can be influenced by various factors including the monomer, solvent, temperature, and the catalyst/ligand system used. The data presented here is for illustrative purposes based on reported experiments.
Experimental Workflow
The general workflow for synthesizing and analyzing polymers via ATRP using this compound as an initiator is depicted in the following diagram.
References
A Comparative Guide to Polymer Synthesis using Diethyl 2-bromo-2-methylmalonate as an Initiator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diethyl 2-bromo-2-methylmalonate (DBM) as an initiator for controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP), with other commonly used initiators. The information presented herein is supported by experimental data and established principles of polymer chemistry to assist in the selection of the most suitable initiator for specific synthetic applications.
Introduction
This compound is a versatile initiator for various controlled radical polymerization techniques. Its structure, featuring a tertiary bromide activated by two adjacent ester groups, allows for the controlled synthesis of polymers with well-defined molecular weights and low polydispersity. This guide will focus on its application in the synthesis of poly(methyl methacrylate) (PMMA) and compare its performance with a standard ATRP initiator, ethyl 2-bromoisobutyrate (EBiB).
Performance Comparison: DBM vs. EBiB
The choice of initiator significantly impacts the kinetics of polymerization and the characteristics of the resulting polymer. Below is a comparison of the expected performance of DBM and EBiB in the ATRP of methyl methacrylate (B99206).
Table 1: Performance Comparison of DBM and EBiB in ATRP of MMA
| Parameter | This compound (DBM) | Ethyl 2-bromoisobutyrate (EBiB) |
| Initiator Structure | BrC(CH₃)(CO₂C₂H₅)₂ | (CH₃)₂C(Br)CO₂C₂H₅ |
| Initiation Rate | Fast | Very Fast |
| Control over Polymerization | Good to Excellent | Excellent |
| Typical Molecular Weight (Mₙ) | 5,000 - 50,000 g/mol | 1,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | Typically < 1.3 | Typically < 1.2 |
| End-Group Functionality | Diester | Ester |
| Applications | Synthesis of well-defined homopolymers, block copolymers, and functional polymers. | "Workhorse" initiator for a wide range of monomers and polymer architectures. |
Experimental Protocols
General Procedure for ATRP of Methyl Methacrylate (MMA) using DBM
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (DBM)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.071 g, 0.5 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with inert gas.
-
In a separate flask, prepare a solution of MMA (e.g., 5.0 g, 50 mmol), DBM (e.g., 0.126 g, 0.5 mmol), PMDETA (e.g., 0.087 g, 0.5 mmol) in anisole (5 mL).
-
Deoxygenate the monomer/initiator/ligand solution by bubbling with inert gas for at least 30 minutes.
-
Using a degassed syringe, transfer the solution to the Schlenk flask containing CuBr.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the polymerization by taking samples periodically for analysis by ¹H NMR (for conversion) and GPC (for Mₙ and PDI).
-
To quench the polymerization, open the flask to air and dilute with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Purify the polymer by precipitation into a non-solvent such as methanol (B129727) or hexane, followed by filtration and drying under vacuum.
End-Group Analysis
The confirmation of the initiator fragment at the polymer chain end is crucial for verifying the success of the controlled polymerization.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of PMMA synthesized using DBM, characteristic signals from the initiator fragment are expected in addition to the signals from the polymer backbone.
-
PMMA backbone:
-
-O-CH₃ (ester): ~3.6 ppm
-
-CH₂- (backbone): ~1.8 ppm
-
α-CH₃ (backbone): ~0.8-1.2 ppm
-
-
DBM end-group:
-
-CO-O-CH₂-CH₃: ~4.2 ppm (quartet)
-
-CO-O-CH₂-CH₃: ~1.3 ppm (triplet)
-
α-CH₃ (from initiator): ~1.5 ppm (singlet)
-
By comparing the integration of the initiator proton signals to those of the polymer backbone, the number-average molecular weight (Mₙ) can be calculated.
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the absolute molecular weight of polymers and confirming end-group structures. For a PMMA sample initiated with DBM, the mass of each polymer chain in the spectrum should correspond to the mass of the DBM fragment plus the mass of n MMA monomer units. The difference between adjacent peaks in the spectrum will correspond to the mass of a single MMA monomer unit (100.12 g/mol ).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for polymer synthesis and analysis, and the fundamental mechanism of ATRP.
Caption: Workflow for ATRP synthesis and characterization.
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
A Comparative Guide to Diethyl 2-bromo-2-methylmalonate in Diverse ATRP Catalyst Systems
For researchers, scientists, and drug development professionals leveraging Atom Transfer Radical Polymerization (ATRP), the choice of catalyst system is paramount to achieving well-defined polymers with controlled molecular weights and narrow polydispersities. Diethyl 2-bromo-2-methylmalonate serves as an efficient initiator in this regard. This guide provides a comparative overview of its performance in conjunction with various ATRP catalyst systems, supported by experimental data and detailed protocols.
Performance Comparison of ATRP Catalyst Systems
The efficacy of an ATRP process is significantly influenced by the nature of the transition metal catalyst. Copper, iron, and ruthenium complexes are the most extensively studied. The following tables summarize the key performance indicators for these systems. While specific data for this compound is consolidated from general principles of ATRP initiators, the behavior of structurally similar initiators like ethyl 2-bromoisobutyrate (EBiB) provides a strong proxy for expected performance.
Table 1: Comparison of Conventional ATRP Catalyst Systems
| Catalyst System | Typical Catalyst | Ligand Examples | Polymerization Control | PDI (M w /M n ) | Advantages | Disadvantages |
| Copper-Based | Cu(I)Br or Cu(I)Cl | Bipyridine (bpy), PMDETA, Me₆TREN | Excellent | Typically < 1.2 | High activity, versatile for various monomers, well-studied.[1][2] | Catalyst often requires removal, potential for side reactions. |
| Iron-Based | Fe(II)Br₂ | Triphenylphosphine (PPh₃), N-based ligands | Good to Excellent | Typically 1.1 - 1.5[3] | Biocompatible, inexpensive, environmentally friendly.[3][4] | Lower activity for some monomers compared to copper, can be challenging for acrylates.[4] |
| Ruthenium-Based | Ru(II)Cl₂(PPh₃)₃ | Phosphine-based ligands | Good | Typically < 1.3 | Tolerant to a wide range of functional groups, effective for specific monomers like methacrylates. | Higher cost, sometimes requires co-initiators or activators.[5] |
Table 2: Performance in Advanced ATRP Techniques (ARGET ATRP)
Activators Regenerated by Electron Transfer (ARGET) ATRP is a more advanced technique that utilizes a reducing agent to continuously regenerate the active catalyst, allowing for significantly lower catalyst concentrations.[6][7][8]
| Catalyst System | Typical Catalyst | Reducing Agent Examples | Catalyst Concentration | Polymerization Control | PDI (M w /M n ) | Key Benefits |
| Copper-Based | Cu(II)Br₂ | Ascorbic acid, Sn(EH)₂ | ppm levels | Excellent | Typically < 1.2 | Air tolerance, reduced catalyst contamination in the final polymer.[6][8][9] |
| Iron-Based | Fe(III)Cl₃ | Ascorbic acid, Sn(EH)₂ | ppm levels | Good to Excellent | Typically 1.1 - 1.4 | Enhanced biocompatibility, suitable for materials in biomedical applications.[3][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for conventional and ARGET ATRP that can be adapted for use with this compound.
Protocol 1: General Procedure for Conventional ATRP of Methyl Methacrylate (B99206) (MMA)
This protocol is based on established methods for copper-catalyzed ATRP.[11]
Materials:
-
Methyl methacrylate (MMA, monomer), purified by passing through a column of basic alumina (B75360).
-
This compound (initiator).
-
Copper(I) bromide (CuBr, catalyst), purified by washing with acetic acid and ethanol.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand).
-
Anisole (B1667542) (solvent).
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.
-
Add deoxygenated anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) via syringe. Stir the mixture until a homogeneous solution is formed.
-
Add the purified MMA (e.g., 5 mL, 46.7 mmol) to the flask.
-
Finally, add the initiator, this compound (e.g., 0.1 mmol), to start the polymerization.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 90 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
To stop the polymerization, open the flask to air and dilute with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst before analysis.
Protocol 2: General Procedure for ARGET ATRP of Methyl Methacrylate (MMA)
This protocol outlines the procedure for a copper-catalyzed ARGET ATRP, which allows for polymerization in the presence of a limited amount of air.[9][12]
Materials:
-
Methyl methacrylate (MMA, monomer).
-
This compound (initiator).
-
Copper(II) bromide (CuBr₂, catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand).
-
Ascorbic acid (reducing agent).
-
Anisole (solvent).
Procedure:
-
To a Schlenk flask, add CuBr₂ (e.g., 0.005 mmol) and the ligand PMDETA (e.g., 0.005 mmol).
-
Add the solvent (anisole), monomer (MMA), and initiator (this compound). The solution can be bubbled with nitrogen for a short period (e.g., 15 minutes) but does not require rigorous deoxygenation.
-
In a separate vial, prepare a solution of the reducing agent (ascorbic acid) in the solvent.
-
Inject the reducing agent solution into the reaction flask to initiate the polymerization.
-
Maintain the reaction at the desired temperature with stirring.
-
Monitor the reaction and terminate it as described in the conventional ATRP protocol.
Visualizing the Mechanisms and Workflows
Diagrams are provided below to illustrate the fundamental ATRP mechanism and a typical experimental workflow.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for a typical ATRP experiment.
References
- 1. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Iron Based ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Iron Catalysts in Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activators generated by electron transfer for atom transfer radical polymerization: recent advances in catalyst and polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Activators regenerated by electron transfer for atom-transfer radical polymerization of (meth)acrylates and related block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 14.139.213.3:8080 [14.139.213.3:8080]
- 10. Development of Environmentally Friendly Atom Transfer Radical Polymerization | MDPI [mdpi.com]
- 11. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. 14.139.213.3:8080 [14.139.213.3:8080]
Literature review of Diethyl 2-bromo-2-methylmalonate applications in polymer chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of diethyl 2-bromo-2-methylmalonate in polymer chemistry. It objectively compares its performance with other common initiators, supported by available data, and details experimental protocols for key polymerization techniques.
Introduction
This compound is a versatile initiator primarily utilized in controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). Its structure, featuring a tertiary bromide activated by two adjacent ester groups, allows for the controlled synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. This control is crucial for the development of advanced materials, including those for biomedical and drug delivery applications.
Applications in Polymer Synthesis
The primary application of this compound in polymer chemistry is as an initiator for ATRP. It has been successfully employed in the polymerization of various monomers, including methyl methacrylate (B99206) (MMA) and styrene.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for synthesizing well-defined polymers. The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based. This compound serves as an efficient initiator in this process.
Mechanism of ATRP Initiation with this compound:
The initiation step involves the homolytic cleavage of the carbon-bromine bond of this compound, facilitated by a copper(I) complex. This generates a radical species that can then propagate by adding to a monomer unit.
A Comparative Analysis of Diethyl 2-bromo-2-methylmalonate as a Functional Initiator in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals: A Guide to Initiator Selection in Polymer Synthesis
In the realm of controlled radical polymerization, the choice of initiator is paramount to achieving polymers with well-defined architectures, molecular weights, and functionalities. Diethyl 2-bromo-2-methylmalonate has emerged as a highly effective functional initiator, particularly in Atom Transfer Radical Polymerization (ATRP). This guide provides an objective, data-driven comparison of this compound against other commonly employed functional initiators, offering insights into its performance and suitability for various applications in research and drug development.
Performance Benchmarking of Functional Initiators
The efficacy of an initiator in ATRP is primarily assessed by its ability to provide a high initiation efficiency, leading to polymers with predictable molecular weights and a narrow molecular weight distribution, quantified by the polydispersity index (PDI). The ideal initiator should also possess a rate of initiation that is comparable to or faster than the rate of propagation to ensure that all polymer chains grow simultaneously.
Key Performance Indicators:
-
Initiation Efficiency: A measure of the percentage of initiator molecules that successfully start a polymer chain.
-
Polydispersity Index (PDI): A measure of the distribution of molecular weights in a given polymer sample. A PDI value close to 1.0 indicates a narrow distribution and a well-controlled polymerization.
-
Kinetic Control: The ability to maintain a linear relationship between monomer conversion and the number-average molecular weight (Mn) of the polymer, indicative of a "living" polymerization process.
The following tables summarize the performance of this compound in comparison to other standard functional initiators for the ATRP of common monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656).
Table 1: Performance Comparison of Initiators for ATRP of Methyl Methacrylate (MMA)
| Initiator | Typical PDI | Initiation Efficiency | Kinetic Control | Notes |
| This compound | Low (typically < 1.5) | High | Good | Efficiently initiates polymerization. The presence of the α-methyl group is crucial for its activity.[1] |
| Ethyl α-bromoisobutyrate (EBiB) | Very Low (typically 1.1 - 1.3) | High | Excellent | A widely used and highly efficient initiator for a broad range of monomers.[1][2] |
| Methyl α-bromoisobutyrate | Very Low (typically 1.1 - 1.3) | High | Excellent | Similar performance to EBiB. |
| Diethyl 2-bromomalonate | No polymerization | Inefficient | N/A | Fails to initiate the polymerization of MMA under typical ATRP conditions.[1] |
Table 2: Performance Comparison of Initiators for ATRP of Styrene
| Initiator | Typical PDI | Initiation Efficiency | Kinetic Control | Notes |
| This compound | Low | Good | Good | Has been used in the synthesis of polystyrene macroinitiators.[3] |
| Ethyl α-bromoisobutyrate (EBiB) | Low (typically < 1.2) | High | Excellent | A robust initiator for the controlled polymerization of styrene. |
| 1-Phenylethyl bromide | Low | High | Excellent | Often used as a model initiator for styrene polymerization. |
The Critical Role of the α-Methyl Group
A key structural feature that distinguishes this compound is the presence of a methyl group on the α-carbon to the bromine atom. Experimental evidence has shown that this methyl group is critical for its function as an efficient initiator for the ATRP of monomers like methyl methacrylate.[1] In contrast, its non-methylated analog, Diethyl 2-bromomalonate, fails to initiate polymerization under similar conditions.[1] This difference in reactivity is attributed to the increased stability of the tertiary radical formed from this compound upon activation, as compared to the secondary radical that would be formed from Diethyl 2-bromomalonate.
Experimental Protocols
Below are detailed methodologies for conducting ATRP of methyl methacrylate (MMA) using this compound and a comparative initiator, Ethyl α-bromoisobutyrate.
Protocol 1: ATRP of Methyl Methacrylate (MMA) using this compound
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Reaction Flask: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and then cooled under a stream of inert gas (argon or nitrogen).
-
Addition of Catalyst and Ligand: To the cooled flask, add CuBr (1 part) and anisole. The flask is then sealed with a rubber septum and degassed by three freeze-pump-thaw cycles.
-
Addition of Monomer and Initiator: In a separate, dry, and inert gas-flushed vial, prepare a solution of MMA (e.g., 100 parts), this compound (1 part), and PMDETA (1 part) in anisole. This solution is then degassed by bubbling with inert gas for at least 30 minutes.
-
Initiation of Polymerization: Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the catalyst.
-
Polymerization: The reaction mixture is then placed in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stirred.
-
Monitoring and Termination: The progress of the polymerization can be monitored by taking samples at regular intervals and analyzing them by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for conversion and Gel Permeation Chromatography (GPC) for molecular weight and PDI. The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst and quenches the reaction.
-
Purification: The polymer is typically purified by dissolving the reaction mixture in a suitable solvent (e.g., tetrahydrofuran) and precipitating it in a non-solvent (e.g., methanol (B129727) or hexane). The precipitated polymer is then collected by filtration and dried under vacuum.
Protocol 2: ATRP of Methyl Methacrylate (MMA) using Ethyl α-bromoisobutyrate (EBiB)
The procedure is analogous to Protocol 1, with the substitution of this compound with an equimolar amount of Ethyl α-bromoisobutyrate. The reaction conditions (temperature, solvent, catalyst, and ligand concentrations) should be kept identical for a direct comparison of initiator performance.
Visualizing the Process: Diagrams and Workflows
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: A typical experimental workflow for ATRP.
References
A Comparative Guide to DFT Studies on the Bond Dissociation Energy of Diethyl 2-bromo-2-methylmalonate
This guide provides a comparative analysis of computational methods for determining the Carbon-Bromine (C-Br) bond dissociation energy (BDE) of Diethyl 2-bromo-2-methylmalonate. The stability of the resulting radical is a critical factor in its application, for instance, as an initiator in Atom Transfer Radical Polymerization (ATRP). A lower BDE generally correlates with a higher activation rate constant.[1] This document outlines the theoretical basis for comparing this compound with its non-methylated counterpart, Diethyl 2-bromomalonate, and presents a comparison of various Density Functional Theory (DFT) methods for accurately calculating this thermochemical property.
Qualitative Comparison: The Impact of α-Methylation on Radical Stability
The primary determinant of the C-Br bond dissociation energy in haloalkanes is the stability of the resulting carbon-centered radical. The homolytic cleavage of the C-Br bond in this compound results in a tertiary radical, while the cleavage in Diethyl 2-bromomalonate yields a secondary radical.
-
This compound: Forms a tertiary radical stabilized by two electron-withdrawing ester groups and a methyl group.
-
Diethyl 2-bromomalonate: Forms a secondary radical stabilized by two electron-withdrawing ester groups.
The stability of free radicals increases in the order of methyl < primary < secondary < tertiary. This is due to the electron-donating inductive effect of alkyl groups, which helps to delocalize the unpaired electron and stabilize the radical. In the case of this compound, the additional methyl group provides further stabilization through hyperconjugation.[1] Consequently, the C-Br bond in this compound is expected to be weaker (have a lower BDE) than in Diethyl 2-bromomalonate, making it a more efficient radical initiator.
Quantitative Comparison of Computational Methods for C-Br BDE Calculation
While specific DFT calculations for this compound are not extensively documented in public literature, the accuracy of various DFT functionals for calculating C-Br BDEs has been benchmarked against experimental data for other brominated organic compounds. The choice of functional and basis set is critical for obtaining reliable results.
| Computational Method | Key Features | Typical Accuracy for BDEs (kcal/mol) |
| B3LYP | A popular hybrid DFT functional. Computationally efficient and widely used as a baseline. | Generally provides reasonable trends but can have errors of several kcal/mol. Often underestimates BDEs.[2] |
| M06-2X | A high-nonlocality hybrid meta-GGA DFT functional. | Good performance for main-group thermochemistry, with mean unsigned errors typically less than 2 kcal/mol.[2] |
| ωB97X-D | A range-separated hybrid DFT functional with empirical dispersion correction. Known for its broad applicability. | Often shows excellent performance for BDE calculations. The ωB97X-D/6-311++G(d,p) method has shown very good performance.[2] |
| G3B3 | A composite method that approximates the Gaussian-3 (G3) theory using B3LYP. | Generally provides higher accuracy than standalone DFT methods, but with a higher computational cost. |
| G4 | A high-accuracy composite method. | Demonstrates the best performance in the prediction of both BDEs and enthalpies of formation, but is computationally expensive.[2] |
Note: The choice of basis set also influences accuracy. Basis sets like 6-311++G(d,p) and the correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used for BDE calculations.[2]
Experimental Protocol: A Recommended Computational Workflow for BDE Calculation
The following protocol is recommended for the accurate calculation of the C-Br bond dissociation energy in this compound and its analogues.
-
Geometry Optimization: The geometries of the parent molecule (this compound) and the resulting radical fragments (the diethyl 2-methylmalonate radical and a bromine atom) must be fully optimized. A suitable level of theory, such as M06-2X/6-311++G(d,p) or ωB97X-D/6-311++G(d,p), should be used.[2]
-
Frequency Calculation: Vibrational frequency calculations should be performed at the same level of theory as the geometry optimization. This step is crucial to:
-
Confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies).
-
Obtain the zero-point vibrational energies (ZPVEs) and thermal corrections to the enthalpy.
-
-
Single-Point Energy Calculation: To improve the accuracy of the electronic energy, a single-point energy calculation can be performed on the optimized geometries using a larger basis set (e.g., cc-pVTZ or aug-cc-pVTZ).[2]
-
Bond Dissociation Energy Calculation: The bond dissociation enthalpy (BDE) at 298 K is calculated using the following equation:
BDE = [H(radical) + H(bromine atom)] - H(parent molecule)
Where H is the sum of the electronic energy and the thermal correction to the enthalpy for each species.
Visualization of the Computational Workflow
The following diagram illustrates the recommended computational workflow for calculating the C-Br bond dissociation energy.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl 2-bromo-2-methylmalonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl 2-bromo-2-methylmalonate, a corrosive and lachrymatory chemical. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Hazard Overview: this compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1] It is also harmful if inhaled, swallowed, or in contact with skin.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This equipment should be readily available and inspected before each use.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are required.[3] A face shield should be worn over goggles when there is a risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves, such as neoprene or Silver Shield® gloves, are necessary.[5] Disposable nitrile gloves may provide short-term protection but should be changed immediately upon contact.[6] |
| Body Protection | A chemical-resistant lab coat or apron should be worn.[3][7] For larger quantities or in case of a significant spill, a Tychem® 2000 or 10000 coverall is recommended.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387)) is required.[8] |
Handling and Storage Procedures
Handling:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1][8]
-
Avoid all personal contact with the substance.[7]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Wash hands thoroughly after handling.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][8]
-
Keep away from incompatible materials such as acids, bases, and reducing agents.[8]
-
Store in a designated corrosives area.[1]
Emergency and Disposal Plans
Spill Response:
-
Minor Spills: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[8]
-
Major Spills: Evacuate the area and alert emergency responders.[7] Wear appropriate PPE, including respiratory protection, before attempting to clean up.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8][9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[7] This material and its container must be disposed of as hazardous waste.[7] Do not empty into drains.[8]
Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
